2-Buten-2-ylboronic acid
Description
BenchChem offers high-quality 2-Buten-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Buten-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
but-2-en-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706143 | |
| Record name | But-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125261-73-6 | |
| Record name | But-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Buten-2-ylboronic Acid & Surrogates: A Technical Guide to Trisubstituted Alkene Synthesis
Executive Summary
In high-value organic synthesis—particularly within drug discovery and natural product total synthesis—2-Buten-2-ylboronic acid represents a critical synthon for installing the trisubstituted alkene motif.
This guide addresses a common ambiguity in the field: "synonyms" for this reagent are rarely just alternative names. Instead, they are often structural surrogates (esters, protected forms) required to overcome the inherent instability of the free boronic acid. This document categorizes these synonyms, details the stereochemical implications (E vs. Z), and provides validated protocols for their deployment in Suzuki-Miyaura cross-couplings.
Part 1: Nomenclature, Identity & Stereochemistry
The term "2-Buten-2-ylboronic acid" is an umbrella descriptor. In practice, you are dealing with two distinct geometric isomers. Confusing these leads to immediate stereochemical erosion in the final drug substance.
The Isomer Landscape
The boron atom is attached to the C2 position. The geometry is defined by the relationship of the methyl groups.
| Descriptor | Structure / Geometry | CAS Number | Trivial "Skeleton" Name |
| (E)-Isomer | trans-2-Buten-2-yl | 125261-72-5 | Tiglyl series (derived from Tiglic acid geometry) |
| (Z)-Isomer | cis-2-Buten-2-yl | 125261-73-6 | Angelyl series (derived from Angelic acid geometry) |
Functional Synonyms (Surrogates)
Due to rapid protodeboronation (C-B bond cleavage) and oxidation, the free acid is rarely isolated in pure form. In catalog searches and reaction design, the following functional synonyms are the actual reagents used:
-
Pinacol Esters (Pin): The thermodynamic sink. Stable, distillable oils.
-
Synonym: 2-(2-Buten-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
-
MIDA Boronates: Slow-release reagents for iterative coupling.
-
Synonym: (2-Buten-2-yl)boronic acid MIDA ester.
-
-
Trifluoroborates: Salt forms for enhanced stability.
-
Synonym: Potassium (2-buten-2-yl)trifluoroborate.
-
Visualization: The Nomenclature Taxonomy
The following diagram maps the relationship between the free acid, its isomers, and its stable surrogates.
Figure 1: Taxonomy of 2-Buten-2-ylboron species. Researchers should prioritize the Pinacol or MIDA forms (white boxes) for experimental viability.
Part 2: Stability & The "Free Acid" Problem
The Mechanism of Instability
Why avoid the free acid? Vinyl boronic acids with alkyl substituents at the
-
Protodeboronation: Under even mild hydrolytic conditions, the C-B bond cleaves, releasing 2-butene (gas) and boric acid.
-
Boroxine Formation: Upon drying, the free acid trimerizes into a boroxine anhydride, altering stoichiometry and solubility profiles.
Strategic Implication: When a protocol calls for "2-Buten-2-ylboronic acid," always substitute with the Pinacol ester unless the specific catalytic cycle explicitly demands the free acid (rare).
Part 3: Synthetic Protocols
Protocol A: Synthesis of (Z)-2-Buten-2-ylboronic Acid Pinacol Ester
Target: Creating the stable surrogate from 2-bromo-2-butene. Context: This uses a Barbier-type procedure which avoids the isolation of the unstable Grignard intermediate.
Reagents:
-
(Z)-2-Bromo-2-butene (1.0 equiv)
-
Magnesium turnings (1.2 equiv, activated)
-
Bis(pinacolato)diboron (
) OR Pinacolborane (HBpin) (1.0 equiv) -
Solvent: Anhydrous THF (0.5 M)
Step-by-Step Workflow:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and activate with a crystal of iodine and heat until purple vapors subside.
-
Initiation: Add a small portion (5%) of the bromide in THF. Wait for exotherm (Grignard initiation).
-
Addition: Cool to 0°C. Add the boron source (
or HBpin) to the Mg suspension. -
Co-Addition: Dropwise add the remaining (Z)-2-bromo-2-butene over 1 hour, maintaining internal temp < 10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Cool to 0°C. Quench with saturated
(aq). -
Workup: Extract with
(3x). Wash combined organics with brine. Dry over .[1] -
Purification: Distillation under reduced pressure. (Z)-isomer is generally a clear oil.
Quality Control: Check
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Target: Coupling 2-Buten-2-ylboronate with an Aryl Chloride.
Challenge: The
Reagents:
-
Aryl Chloride (1.0 equiv)
-
(Z)-2-Buten-2-ylboronic acid pinacol ester (1.2 equiv)
-
Catalyst:
(2 mol%) + SPhos or XPhos (4-8 mol%).-
Rationale: Buchwald biaryl phosphine ligands (SPhos/XPhos) are bulky and electron-rich, facilitating oxidative addition of chlorides and, crucially, creating a pocket that accelerates transmetallation of hindered nucleophiles.
-
-
Base:
(3.0 equiv, anhydrous) or (for anhydrous conditions). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[2]
Step-by-Step Workflow:
-
Charge: Add Aryl Chloride, Boronate Ester,
, Ligand, and Base to a vial. -
Purge: Seal and purge with Argon for 5 minutes (remove
to protect the phosphine). -
Solvent: Add degassed solvent via syringe.
-
Heat: Heat to 100°C for 16 hours.
-
Analysis: Monitor via LC-MS. Look for the mass of Product (M+H).
-
Workup: Filter through a Celite pad (removes Pd). Concentrate and purify via silica flash chromatography.
Part 4: Visualizing the Steric Challenge
The following diagram illustrates why specific ligands are required for this "synonym" of simple vinyl boronic acid. The 2-methyl group sterically clashes with the palladium center during transmetallation.
Figure 2: The Catalytic Cycle. Note the "Critical Bottleneck" at transmetallation caused by the steric bulk of the 2-buten-2-yl group.
References
-
Nomenclature & Isomerism
-
Pinacol Ester Synthesis
-
MIDA Boronates & Iterative Coupling
-
Sterically Demanding Cross-Coupling
-
Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. (E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction [organic-chemistry.org]
- 5. (Z)-(2-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profile & The Boroxine Equilibrium
[1][2][3][4]
To understand the solubility of 2-buten-2-ylboronic acid, one must first recognize that it does not exist as a static entity in solution. It exists in a dynamic equilibrium with its dehydrated trimer, the boroxine.
-
Monomer (Active Species): The free boronic acid (
) is the species that undergoes transmetallation in coupling reactions. It is favored in the presence of water or nucleophilic bases. -
Boroxine (Storage Form): Upon drying or in anhydrous solvents, three monomer units dehydrate to form a six-membered
ring (boroxine). This form is often what is weighed out from a bottle stored under desiccant.
Key Insight: Both the monomer and the boroxine are soluble in THF and dioxane, but their ratio changes based on the water content of the solvent.
Visualization: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the dehydration-hydration cycle that dictates the effective concentration of the reagent in solution.
Caption: Figure 1. The reversible dehydration of 2-buten-2-ylboronic acid to its boroxine trimer. In anhydrous THF/Dioxane, the equilibrium shifts right; addition of aqueous base shifts it left.
Solubility in THF and Dioxane[5]
2-Buten-2-ylboronic acid is classified as freely soluble in both THF and 1,4-dioxane. Solutions of concentrations
Mechanism of Solvation
Boron is electron-deficient (Lewis acidic). Ethereal solvents like THF and dioxane act as Lewis bases, where the oxygen atom donates electron density to the empty p-orbital of the boron atom. This coordination stabilizes the molecule in solution and prevents precipitation.
Solvent Selection Guide
| Feature | Tetrahydrofuran (THF) | 1,4-Dioxane |
| Solubility Limit | ||
| Boiling Point | 66 °C | 101 °C |
| Coordination | Stronger Lewis base (better stabilization) | Weaker Lewis base |
| Workup | Easy removal (rotary evaporation) | Difficult removal (requires lyophilization or high vac) |
| Best Use Case | Standard couplings; unstable substrates. | High-temperature reactions (>80°C); difficult substrates. |
Expert Recommendation: Use THF for standard stock solution preparation due to ease of handling. Reserve Dioxane for reactions requiring temperatures above 70°C, where THF reflux is insufficient to drive the reaction.
Stability & Degradation Risks
While soluble, 2-buten-2-ylboronic acid is chemically fragile. The primary degradation pathway is protodeboronation , where the C-B bond cleaves, releasing 2-butene gas and boric acid.
-
Pathway:
-
Risk Factors:
-
High pH: Strong bases accelerate C-B cleavage.
-
Metal Contaminants: Trace copper or palladium can catalyze deboronation before the coupling event occurs.
-
Prolonged Storage: Solutions in wet THF degrade over 24-48 hours.
-
Self-Validating Check: If your reaction vessel develops significant pressure (gas evolution) or the solution turns cloudy (boric acid precipitation) upon heating, protodeboronation has occurred.
Experimental Protocols
Protocol A: Preparation of 0.5 M Stock Solution in THF
This protocol ensures the reagent is fully dissolved and minimizes boroxine formation issues.
-
Calculate: For 10 mL of 0.5 M solution, weigh 500 mg (approx 5 mmol) of 2-buten-2-ylboronic acid (MW ≈ 99.9 g/mol ).
-
Note: Commercial samples often contain varying amounts of anhydride. It is safer to assume ~95% purity by weight.
-
-
Solvent Prep: Use anhydrous THF (inhibitor-free preferred). Sparge with Nitrogen/Argon for 10 minutes to remove oxygen.
-
Dissolution: Add the solid to a dry vial. Add 5 mL THF. Swirl gently. The solid should dissolve rapidly (endothermic process; vial may cool slightly).
-
Adjustment: Dilute to exactly 10 mL with THF.
-
Storage: Use immediately. If storage is required, seal under Argon and keep at -20°C. Do not store for >1 week.
Protocol B: Purity Verification (Mannitol Titration)
Since "solubility" is irrelevant if the compound is dead, use this to verify the active Boron content.
-
Dissolve 50 mg of the sample in 10 mL water (or 1:1 water/THF if insoluble).
-
Add 1 g of D-Mannitol (complexes with boronic acid to release a proton).
-
Add 2 drops of phenolphthalein.
-
Titrate with standardized 0.1 N NaOH until pink.
-
Calculation:
Protocol C: Optimized Suzuki-Miyaura Coupling Workflow
This workflow integrates the solubility logic to maximize yield.
Caption: Figure 2. Standard workflow for coupling 2-buten-2-ylboronic acid. Note the "Degas" step is critical to prevent oxidative homocoupling.
Troubleshooting & FAQ
Q: My solution in THF is cloudy.
-
Diagnosis: Likely high water content causing partial hydrolysis to boric acid (insoluble in THF) or the presence of inorganic salts from the manufacturing process.
-
Fix: Filter through a 0.45 µm PTFE syringe filter. If the solid is boric acid, the reagent has degraded; check purity via Protocol B.
Q: Can I use the Pinacol Ester instead?
-
Insight: The pinacol ester (CAS: 91890-00-5) is significantly more stable and less prone to protodeboronation. However, the free acid is often more reactive (faster transmetallation). If the acid fails due to decomposition, switch to the ester.
Q: Is the (E) or (Z) isomer more soluble?
-
Answer: Solubility is comparable. However, be aware that isomerization can occur under prolonged heating with Palladium catalysts.
References
-
Boroxine-Boronic Acid Equilibrium: The Boroxine-Boronic Acid Equilibrium, University of Edinburgh Research Explorer. Link
-
Protodeboronation Kinetics: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids, LJMU Research Online. Link
-
Suzuki Reaction Mechanisms: Suzuki reaction, Wikipedia (General Overview & Primary Citations). Link
-
Solvent Properties: Difference Between THF and Dioxane, DifferenceBetween.com. Link
-
Reagent Data: Trans-2-Buten-2-ylboronic acid Properties, AChemBlock/Sigma-Aldrich Technical Data. Link
Technical Deep Dive: 2-Buten-2-ylboronic Acid vs. Pinacol Ester
Executive Summary: The Stability-Reactivity Trade-off
In drug development and complex molecule synthesis, the choice between 2-Buten-2-ylboronic acid (Free Acid) and its Pinacol Ester (Bpin) is rarely a matter of preference—it is a strategic decision dictated by the "Stability-Reactivity Inverse Law."
For the specific moiety of 2-buten-2-yl (an internal vinyl group with
This guide dissects the physicochemical divergence, mechanistic bottlenecks, and optimal processing protocols for these two species.
Structural & Physicochemical Divergence
The fundamental difference lies in the boron center's coordination environment and its availability for "ate" complex formation—the prerequisite for transmetallation.
Comparative Properties Table
| Feature | 2-Buten-2-ylboronic Acid | 2-Buten-2-ylboronic Acid Pinacol Ester |
| CAS | 7547-96-8 | 83947-56-2 |
| Physical State | Hygroscopic Solid (often indefinite MP due to dehydration) | Colorless to Yellow Oil / Low-melting Solid |
| Stoichiometry | Variable (Exists as equilibrium of monomer & trimeric boroxine) | Fixed (1:1 monomeric species) |
| Atom Economy | High (High active boron content) | Low (Significant mass in the pinacol ligand) |
| Lipophilicity | Low (Polar, soluble in MeOH, DMSO, Water/Base) | High (Soluble in Hexanes, DCM, Toluene) |
| Purification | Crystallization (difficult), Acid/Base extraction | Silica Gel Chromatography (Stable) |
| Shelf Stability | Poor (Prone to dehydration and oxidation) | Excellent (Stable to air and moisture) |
The Boroxine Equilibrium (The "Hidden" Variable)
Researchers often calculate stoichiometry based on the monomeric boronic acid (
-
Implication: Weighing 100 mg of "boronic acid" often delivers ~110-120% equivalents of boron due to the loss of water mass in the boroxine form. This variability can lead to over-borylation side products.
-
The Pinacol Advantage: The ester is "capped." It cannot trimerize, ensuring precise stoichiometric control.
Figure 1: The dynamic equilibrium of the free acid vs. the static nature of the ester.
Mechanistic Implications in Catalysis[1]
The choice of reagent dictates the reaction pathway. The Suzuki-Miyaura coupling requires the formation of a four-coordinate boronate "ate" complex (
The Steric Bottleneck of 2-Buten-2-yl
The 2-buten-2-yl group possesses a methyl group directly attached to the carbon bound to boron (
-
Free Acid: The hydroxyl groups are small. Base (
) easily attacks the boron to form the reactive hydroxyboronate. Transmetallation is fast. -
Pinacol Ester: The pinacol ring contains four methyl groups. Combined with the
-methyl of the substrate, the boron center is extremely crowded.-
Consequence: Direct transmetallation of the pinacol ester is kinetically disfavored. The reaction often requires hydrolysis of the ester to the acid before coupling can occur.
-
Critical Insight: If you use anhydrous conditions with the pinacol ester of 2-buten-2-yl, the reaction may fail. Water is not just a solvent here; it is a reagent required to unmask the reactive boronic acid.
Figure 2: The Transmetallation Bottleneck. Note how the Pinacol Ester often requires a detour through hydrolysis to react efficiently.
Experimental Protocols
Protocol A: Synthesis of 2-Buten-2-ylboronic Acid Pinacol Ester
Use this when long-term storage or purification on silica is required.
Reagents: 2-Bromo-2-butene (mixture of E/Z), Magnesium turnings, Bis(pinacolato)diboron (or Pinacolborane), THF.
-
Grignard Formation:
-
Activate Mg turnings (1.2 equiv) in anhydrous THF under Argon.
-
Add 2-Bromo-2-butene (1.0 equiv) dropwise. Maintain gentle reflux.
-
Note: 2-Buten-2-ylmagnesium bromide is prone to E/Z isomerization. Keep temperature as low as possible once initiation occurs (
).
-
-
Borylation:
-
Cool the Grignard solution to
. -
Add Isopropyl Pinacol Borate (or
) (1.1 equiv) slowly. -
Allow to warm to Room Temperature (RT) over 4 hours.
-
-
Workup:
-
Quench with saturated
. Extract with diethyl ether.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Crucial Step: Wash organic layer with water to remove pinacol/boric acid byproducts.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc 95:5). The ester is stable on silica.
-
Protocol B: High-Efficiency Coupling (The "Hydrolysis-First" Strategy)
Use this for the Pinacol Ester to overcome steric hindrance.
Context: Standard anhydrous Suzuki conditions (
-
Solvent System: Use Dioxane:Water (4:1) or DMF:Water (4:1) . The high water content is mandatory to hydrolyze the pinacol ester in situ.
-
Base: Use a strong hydroxide base like
or .-
Why? Carbonates (
) are often too weak to rapidly hydrolyze the hindered pinacol ester. Hydroxides accelerate the release of the free boronic acid.
-
-
Catalyst:
or (0.05 equiv). -
Temperature:
. -
Procedure:
-
Mix Ester, Aryl Halide, and Catalyst in solvent.
-
Degas (sparge with Ar).
-
Add Base (aq. solution).
-
Heat vigorously.
-
Protocol C: Handling the Free Acid (If Commercial Source Available)
Use this for maximum reactivity, accepting handling difficulties.
-
Storage: Store at
under Argon. If the solid looks "wet" or "gummy," it has likely absorbed water. If it looks like a hard glass, it has polymerized. -
Re-activation: Before use, consider recrystallization from hot water/acetone (if stable) or simply use an excess (1.5 equiv) to account for boroxine formation.
-
Coupling: Can be performed under milder conditions (e.g.,
, THF/Water) since hydrolysis is not rate-limiting.
Troubleshooting: Side Reactions
Protodeboronation
Vinyl boron species are notorious for protodeboronation (replacement of
-
Mechanism: Acid-catalyzed ipso-protonation or base-catalyzed deboronation via the "ate" complex.
-
Risk Factor: The 2-buten-2-yl group forms a relatively stable carbanion/intermediate upon deboronation.
-
Mitigation:
-
Avoid prolonged heating.
-
If using the Free Acid : Use anhydrous conditions with a fluoride source (
) instead of hydroxide bases to form the "ate" complex without high pH water. -
If using the Ester : Maintain a high concentration of catalyst to ensure transmetallation beats deboronation.
-
E/Z Isomerization
The 2-buten-2-yl moiety can isomerize around the double bond.
-
Observation: Starting with pure (Z)-ester often yields a mix of (E/Z) products.
-
Cause: Palladium migration (chain walking) or reversible insertion steps.
-
Control: Use bidentate ligands with large bite angles (e.g., dppf, Xantphos) to enforce reductive elimination speed over isomerization.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007). Protodeboronation of Boronic Acids: Mechanistic Studies and Strategies for Mitigation. Journal of the American Chemical Society, 129, 14660. Link
-
Thomas, S. P., & Aggarwal, V. K. (2009). Asymmetric Hydroboration of Alkenes. Angewandte Chemie International Edition, 48, 1896. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link
Navigating the Stability Trade-off: Alkenylboronic Acids vs. Boronate Esters
Executive Summary: The Reactivity-Stability Paradox
In pharmaceutical synthesis, alkenylboron reagents are indispensable for installing olefinic motifs via Suzuki-Miyaura cross-coupling. However, researchers face a persistent dilemma: Free alkenylboronic acids offer superior atom economy and reactivity but suffer from severe instability profiles, including rapid protodeboronation and radical polymerization. Conversely, boronate esters (e.g., Pinacol, MIDA) provide robust handling characteristics at the cost of atom economy and additional synthetic steps.
This guide analyzes the mechanistic underpinnings of these instability pathways and provides evidence-based protocols for selecting, handling, and purifying these reagents. It moves beyond standard textbook definitions to address the specific "vinyl" reactivity issues that plague scale-up campaigns.
Mechanistic Underpinnings of Instability
Unlike their aryl counterparts, alkenylboronic acids possess a reactive
Radical Polymerization (The "Vinyl" Problem)
Often overlooked, vinyl- and alkenylboronic acids are susceptible to radical polymerization. Trace oxygen or peroxides can initiate radical chains across the alkene, leading to insoluble oligomers.
-
Mechanism: The empty p-orbital on boron stabilizes the adjacent radical, lowering the activation energy for propagation.
-
Observation: A clear oil turns into a viscous gum or white insoluble solid that is NMR silent in the olefin region.
Protodeboronation
Hydrolytic cleavage of the C-B bond is pH-dependent.[1]
-
Acid/Base Catalysis: While less sensitive than 2-pyridyl boronates, alkenyl species undergo protodeboronation via a concerted proton transfer mechanism. This is accelerated by metal salts often present in crude reaction mixtures.
-
Outcome: Formation of the corresponding alkene (often volatile) and boric acid.
Boroxine Equilibrium (Dehydration)
Free boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).
-
Impact: This is reversible and generally not destructive. However, it complicates stoichiometry calculations. A "100% pure" boronic acid by NMR may actually be a mixture of acid and boroxine, throwing off molar equivalents in precision couplings.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways that degrade alkenylboronic acids.
Figure 1: Competing degradation pathways for free alkenylboronic acids. Note that while boroxine formation is reversible, polymerization and protodeboronation are destructive.
The Boronate Ester Solution: Comparative Analysis
To mitigate instability, the vacant p-orbital on boron is often attenuated by esterification. The choice of ligand dictates the release profile and purification strategy.
Pinacol Esters (Bpin)[3][4]
-
Mechanism: Steric bulk and electron donation from the glycol oxygens stabilize the C-B bond.
-
Pros: High lipophilicity (soluble in non-polar solvents), thermally stable.
-
Cons: "Sticky" on silica gel (streaking); difficult to hydrolyze back to acid if needed; atom economy is poor.
MIDA Boronates (N-Methyliminodiacetic acid)[5]
-
Mechanism: The nitrogen atom donates its lone pair to the boron p-orbital, rehybridizing boron from sp² to sp³. This "closes the cage," rendering the boron unreactive to transmetallation until hydrolyzed.
-
Pros: Air-stable solids; compatible with chromatography; "Slow Release" mechanism in cross-coupling prevents catalyst poisoning.
-
Cons: Low solubility in ether/hexane; requires deprotection (hydrolysis) step in-situ or pre-reaction.
Table 1: Technical Comparison of Alkenylboron Reagents
| Feature | Free Alkenylboronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| Hybridization | sp² (Planar) | sp² (Planar) | sp³ (Tetrahedral) |
| Stability (Air/RT) | Low (Days/Weeks) | High (Months) | Very High (Years) |
| Polymerization Risk | High | Moderate | Negligible |
| Atom Economy | Excellent | Moderate | Poor |
| Purification | Recrystallization (Difficult) | Silica Gel (Can streak) | Silica Gel (Excellent) |
| Reactivity | High (Fast transmetallation) | Moderate | Latent (Requires hydrolysis) |
Practical Protocols
Protocol A: Purification of Degraded Alkenylboronic Acids via DEA Adduct
Use Case: You have an old bottle of vinylboronic acid that has turned yellow or gummy. Distillation is risky due to polymerization. Principle: Diethanolamine (DEA) forms a highly crystalline, tetrahedral sp³ adduct, precipitating the monomer while leaving polymers and boroxines in solution.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude boronic acid (1.0 equiv) in minimal diethyl ether or THF.
-
Complexation: Add Diethanolamine (1.05 equiv) dissolved in minimal DCM or MeOH.
-
Precipitation: Stir rapidly. A white solid should precipitate within 15–30 minutes.
-
Self-Validation Check: If no solid forms, cool to -20°C. If still oil, the sample may be primarily polymerized.
-
-
Filtration: Filter the solid and wash copiously with cold Et₂O to remove non-polar impurities (pinacol, oligomers).
-
Hydrolysis (Regeneration):
-
Suspend the DEA adduct in biphasic Et₂O / 2M HCl.
-
Stir until the solid dissolves (approx. 30 min).
-
Separate organic layer, dry over MgSO₄, and concentrate in vacuo at <30°C.
-
Self-Validation Check: ¹¹B NMR of the product should show a shift from ~10 ppm (sp³ DEA adduct) back to ~30 ppm (sp² acid).
-
Protocol B: "Slow-Release" Cross-Coupling with MIDA Boronates
Use Case: Coupling unstable vinyl species where the free acid decomposes faster than the catalytic turnover.
Step-by-Step Workflow:
-
Setup: Charge reaction vessel with Aryl Halide (1.0 equiv), Alkenyl MIDA Boronate (1.2 equiv), and Pd catalyst (e.g., Pd(dppf)Cl₂).
-
Solvent System: Use a mixture of Dioxane:H₂O (4:1). The water is critical for hydrolyzing the MIDA backbone.
-
Base Addition: Add K₃PO₄ (3.0 equiv).
-
Mechanistic Note: The base serves two roles: it promotes the Suzuki cycle AND hydrolyzes the MIDA ester to release the active boronic acid slowly.
-
-
Temperature: Heat to 60–80°C.
-
Self-Validation Check: Monitor by LCMS. You should see the disappearance of the MIDA boronate (Rt ~ early) and the transient appearance of the boronic acid, followed by product formation. If MIDA remains unconsumed, increase temperature or water content.
-
Strategic Selection: Decision Matrix
When should you use which reagent? Use the logic flow below to determine the optimal reagent for your campaign.
Figure 2: Decision matrix for selecting alkenylboron reagents based on scale, stability, and purification constraints.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]
-
Hall, D. G. (Ed.).[2][3] (2011).[4][3][5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Uno, B. E., et al. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(9), 3160–3161. [Link]
Sources
Commercial Availability & Technical Guide: (Z)-2-Buten-2-ylboronic Acid
The following technical guide details the commercial landscape, chemical properties, and synthesis/application protocols for (Z)-2-Buten-2-ylboronic acid (and its stable pinacol ester surrogate).
Executive Summary
(Z)-2-Buten-2-ylboronic acid (also known as the Angelyl boronate motif) is a high-value, niche reagent used to install the sterically demanding (Z)-2-buten-2-yl moiety in natural product synthesis and medicinal chemistry.
Critical Market Reality:
-
Free Acid Instability: The free boronic acid (CAS 125261-73-6) is kinetically unstable, prone to rapid protodeboronation and oxidation. It is rarely sold commercially in this form.
-
Commercial Standard: The reagent is almost exclusively available as the Pinacol Ester (CAS 91890-00-5).
-
Availability Status: Low.[1] Most vendors list it as "Enquire" or "Make-to-Order." It is not a commodity chemical.
-
Cost Tier: High (
1,500 per gram range depending on purity and lead time).
Chemical Identity & Specifications
To ensure procurement of the correct stereoisomer, strict adherence to IUPAC nomenclature and CAS registry numbers is required.
| Feature | Specification |
| Common Name | (Z)-2-Buten-2-ylboronic acid pinacol ester |
| IUPAC Name | 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Structure | (Z)-Me-CH=C(Me)-Bpin |
| Stereochemistry | (Z) / Cis (Methyl groups are on the same side) |
| CAS (Pinacol Ester) | 91890-00-5 |
| CAS (Free Acid) | 125261-73-6 (Reference only; do not order) |
| Molecular Weight | 182.07 g/mol (Ester) |
| Physical State | Colorless oil or low-melting solid |
| Boiling Point | ~60–65 °C at 15 mmHg (Estimated) |
Stereochemical Validation
-
(Z)-Isomer (Angelyl-like): The two methyl groups are cis. High priority groups at C2 (Methyl) and C3 (Methyl) are on the same side.
-
(E)-Isomer (Tiglyl-like): The two methyl groups are trans. This is the thermodynamic product and a common impurity.
Commercial Landscape & Sourcing
Due to the volatility of the precursor (2-butyne) and the difficulty of separating (Z)/(E) isomers, few suppliers maintain stock.
Primary Vendors (Verified Listings)
-
Fluorochem (UK): Often lists "Enquire." Known for high-quality organoboron reagents.
-
Combi-Blocks (USA): Frequently stocks building blocks; check for "In Stock" vs "2-3 Weeks."
-
Enamine (Ukraine/Global): Major source for make-to-order building blocks.
-
Sigma-Aldrich / Fisher: Typically act as aggregators/resellers for this specific CAS; prices may be significantly higher.
Procurement Strategy
-
Request QC Data: Always demand a 1H NMR spectrum before purchase to verify the (Z)/(E) ratio. The (Z)-methyl doublet typically appears upfield relative to the (E)-isomer.
-
Order the Ester: Do not attempt to buy the free acid; it will degrade during shipping.
-
Cold Chain: Request shipment at 4°C or on ice packs to prevent thermal isomerization or degradation.
Technical Deep Dive: The "Self-Validating" Synthesis
Given the scarcity and high cost, in-house synthesis is often the most reliable supply chain. The following protocol is a self-validating system because it relies on the syn-addition mechanism of hydroboration, which enforces the (Z)-geometry.
Mechanism: Syn-Hydroboration of 2-Butyne
The most direct route to the (Z)-isomer is the transition-metal catalyzed hydroboration of 2-butyne.
-
Reagent: 2-Butyne (Dimethylacetylene).
-
Catalyst: Copper(I) / Phosphine or Copper-NHC complexes.
-
Selectivity: Copper catalysis ensures exclusive syn-addition of the H-B bond across the alkyne, yielding the (Z)-alkene.
Protocol: Copper-Catalyzed Hydroboration
Safety Note: 2-Butyne is a volatile liquid (bp 27°C). All operations must be performed in a sealed pressure tube or with efficient reflux condensers cooled to -10°C.
Materials:
-
Bis(pinacolato)diboron (
) or Pinacolborane (HBpin). -
CuCl (5 mol%).
-
Xantphos or
(Ligand). -
NaOtBu (Base, 10 mol%).
-
2-Butyne (Excess, 1.5 equiv).
-
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix CuCl, Ligand, and NaOtBu in THF. Stir for 15 min to generate the active [L-Cu-H] or [L-Cu-Bpin] species.
-
Reagent Addition: Add the boron source (HBpin or
). -
Substrate Addition: Cool the vessel to 0°C. Add 2-Butyne (liquid) via syringe. Seal the vessel immediately (pressure tube recommended).
-
Reaction: Stir at Room Temperature (25°C) for 16–24 hours.
-
Validation: Monitor by GC-MS. The appearance of the product peak (MW 182) should correlate with the consumption of HBpin.
-
-
Workup: Filter through a short pad of silica/Celite to remove Copper residues. Concentrate carefully (product is somewhat volatile).
-
Purification: Kugelrohr distillation or rapid column chromatography (Hexane/EtOAc).
Expected Yield: 70–85%.[2] Isomeric Purity: >95:5 (Z:E).
Application: Stereoretentive Suzuki Coupling
The primary utility of this reagent is installing the (Z)-2-buten-2-yl group. The Suzuki-Miyaura coupling must be performed under conditions that prevent isomerization (scrambling to the thermodynamic E-isomer).
Critical Parameters for Stereoretention
-
Base: Use mild bases like TlOH (Thallium Hydroxide - toxic but effective for retention) or
. Avoid strong bases that promote -allyl isomerization. -
Catalyst:
is standard. Specialized ligands (e.g., Buchwald biaryl phosphines) are excellent for speed but must be checked for isomerization side-reactions. -
Solvent: THF/Water mixtures are standard.
Workflow Diagram (DOT)
The following diagram illustrates the stereochemical pathway and critical control points.
Caption: Stereoselective synthesis and application pathway for (Z)-2-Buten-2-ylboronic acid pinacol ester.
References
-
Synthesis via Copper Catalysis
-
Suzuki Coupling Stereoretention
-
Commercial Database Entry
- Title: (Z)-2-Buten-2-ylboronic acid pinacol ester (CAS 91890-00-5).
- Source: PubChem / ChemSrc.
-
URL:[Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reactions of an Osmium–Hexahydride Complex with 2-Butyne and 3-Hexyne and Their Performance in the Migratory Hydroboration of Aliphatic Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dienes using 2-Buten-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dienes and the Utility of 2-Buten-2-ylboronic Acid
Conjugated dienes are pivotal structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their unique electronic and geometric properties make them indispensable building blocks in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The stereoselective synthesis of substituted dienes, however, can present significant challenges. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of dienes with high stereoisomeric purity.[1]
This application note provides a detailed guide to the synthesis of dienes utilizing 2-buten-2-ylboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, 2-buten-2-ylboronic acid) with an organic halide or triflate. The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (e.g., a vinyl bromide) to a palladium(0) complex. This step forms a palladium(II) intermediate. The stereochemistry of the vinyl halide is typically retained during this process.[2]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This activation enhances the polarization of the organic ligand, making the transfer to the palladium center more efficient.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired diene product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Substituted Diene
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-buten-2-ylboronic acid with a generic vinyl bromide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
2-Buten-2-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the vinyl bromide (1.0 mmol), 2-buten-2-ylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several parameters.
| Parameter | General Guideline | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | The choice of catalyst and ligand is crucial. For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred. |
| Solvent | Dioxane/Water, Toluene/Water, THF, DMF | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). A solvent screen may be necessary to find the optimal conditions for a specific substrate pair. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to increased side reactions and catalyst decomposition. |
| Stoichiometry | 1.1-1.5 equivalents of boronic acid | A slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable organic halide. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
1. Low or No Product Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. Consider using a more active precatalyst.
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Try a different base or ensure it is finely powdered and dry.
-
Poor Solvent Choice: The reactants may not be sufficiently soluble. Experiment with different solvent systems.
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere, as oxygen can deactivate the catalyst.
2. Protodeboronation:
This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Vinylboronic acids can be particularly susceptible to this process.[4]
-
Minimize Water Content: While some water is often necessary, excessive amounts can promote protodeboronation.
-
Use a Milder Base: Strong bases can accelerate this side reaction.
-
Protecting Groups: For particularly sensitive boronic acids, using a boronate ester (e.g., a pinacol ester) which hydrolyzes in situ can sometimes mitigate this issue.
3. Homocoupling:
This side reaction involves the coupling of two molecules of the boronic acid.[5]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize homocoupling, which is often promoted by Pd(II) species.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
Caption: A decision-making workflow for troubleshooting common issues in the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-buten-2-ylboronic acid with vinyl halides is a highly effective method for the synthesis of substituted dienes. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for achieving high yields and purity. By following the provided protocol and troubleshooting guidelines, researchers can confidently employ this powerful transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of boronic acids. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Furst, L., & Smith, A. B. (2010). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Organic letters, 12(5), 1140–1143. [Link]
-
Genin, E., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature communications, 8(1), 1-8. [Link]
Sources
Application Note: Strategic Deployment of 2-Buten-2-ylboronic Acid in Natural Product & API Synthesis
This Application Note is designed for researchers and drug discovery scientists focusing on the stereoselective installation of trisubstituted alkenes—a critical motif in polyketides, terpenes, and pharmaceutical agents.[1]
Executive Summary
The 2-buten-2-yl moiety (structurally equivalent to the tiglyl or angelyl hydrocarbon backbone) is a ubiquitous trisubstituted alkene found in bioactive natural products (e.g., macrolides, terpenes) and emerging API candidates (e.g., HSP90 inhibitors).
Traditional olefination methods (Wittig, Horner-Wadsworth-Emmons) often struggle with
This guide details the strategic usage, preparation, and coupling protocols for this reagent, ensuring high stereofidelity and yield.[1]
Strategic Application: The Stereochemical Advantage
The core value of 2-buten-2-ylboronic acid lies in its ability to decouple the formation of the alkene geometry from the coupling event.
-
(E)-2-Buten-2-ylboronic acid: Corresponds to the Tiglyl skeleton (trans-dimethyl).
-
(Z)-2-Buten-2-ylboronic acid: Corresponds to the Angelyl skeleton (cis-dimethyl).
By synthesizing the boronic ester with defined geometry first, the difficult problem of trisubstituted alkene stereocontrol is solved prior to the complex assembly phase.
Mechanism of Action: Suzuki-Miyaura Cycle
The coupling proceeds via a standard Pd(0)/Pd(II) cycle. However, steric bulk at the
Figure 1: Catalytic cycle emphasizing the critical Transmetalation step, which is often the rate-limiting step for sterically hindered vinylboronates.
Detailed Protocols
Protocol A: Preparation of (Z)-2-Buten-2-ylboronic Acid Pinacol Ester
Target: High-purity (Z)-isomer (>98% Z) via Propyne Bromoboration. Source: Adapted from Negishi et al. (Org. Lett., 2009).[1][2]
Rationale: Commercial sources often contain isomer mixtures. In situ generation ensures stereochemical integrity.
Reagents:
-
Boron tribromide (
, 1.0 M in DCM)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Triethylamine (
)[5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Dichloromethane (anhydrous)[1]
Step-by-Step:
-
Bromoboration: Cool a solution of
(10 mmol) in DCM (20 mL) to -78 °C. Condensed propyne (excess, ~1.2 equiv) is introduced. -
Warming: Allow the mixture to warm to 0 °C and stir for 2 hours. Mechanism:
-addition of H-Br across the alkyne (boron adds to the less substituted carbon, but here specific conditions yield the 2-bromo-1-propenyl species which rearranges).[2] Correction: The Negishi protocol usesngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> addition to propyne to form (Z)-2-bromo-1-propenyldibromoborane.[2][10][11] -
Esterification: Cool back to -78 °C. Add a solution of pinacol (10 mmol) in DCM/Et3N slowly.
-
Negishi Coupling (Methylation): To convert the C-Br bond to C-Me: Treat the intermediate with
(or ) and (1 mol%) in THF at room temperature. -
Workup: Quench with dilute HCl, extract with ether, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Protocol B: Suzuki Coupling in Total Synthesis (General Procedure)
Application: Installation of the 2-buten-2-yl fragment onto an aryl or vinyl halide. Context: Used in the synthesis of HSP90 inhibitors and Toluquinol derivatives.
Reagents:
-
Substrate: Aryl Bromide/Iodide or Vinyl Triflate (1.0 equiv).
-
Boronate: 2-Buten-2-ylboronic acid pinacol ester (1.2 - 1.5 equiv).
-
Catalyst:
(5-10 mol%) or (for sterically demanding cases). -
Base:
(3.0 equiv) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (2M aq). -
Solvent: THF/Water (10:1) or Dioxane/Water (4:1).[1]
Workflow:
-
Inertion: Charge a reaction vial with the Aryl Bromide, Boronate, and Base. Cycle vacuum/Argon 3 times.
-
Solvation: Add degassed Solvent.
-
Catalyst Addition: Add Pd catalyst quickly under Argon flow.
-
Reaction: Heat to reflux (80-90 °C) for 12–16 hours.
-
Note: Monitor by TLC/LCMS. If conversion stalls, add a second portion of catalyst (2 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry organic layer (
). -
Purification: Silica gel chromatography.
Data Table: Optimization of Conditions
| Parameter | Standard Condition | Challenging Substrate Condition | Why? |
| Catalyst | S-Phos facilitates oxidative addition of hindered halides. | ||
| Base | Stronger bases accelerate transmetalation (Caution: Tl is toxic). | ||
| Solvent | THF/H2O | DMF (anhydrous) | Higher boiling point; better solubility for polar substrates. |
Case Study: HSP90 Inhibitor Synthesis
Reference: CN101193862A (Patent); J. Med.[1] Chem. analogs.
In the development of Resorcinol-based HSP90 inhibitors, the 2-buten-2-yl group is critical for hydrophobic pocket binding.
Experimental Logic: The synthesis requires coupling (E)-2-buten-2-ylboronic acid with a 4-benzyloxy-3-bromobenzoate core.
-
Choice of Boronate: The (E)-isomer is selected to match the binding pocket geometry.
-
Base Selection: Cesium Carbonate (
) is used in THF/Water. Cesium's large cation size improves solubility in organic-rich media, enhancing the reaction rate for the electron-rich resorcinol ring.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Outcome: The reaction yields the trisubstituted alkene with total retention of the (E)-geometry, avoiding the thermodynamic equilibration often seen in Wittig reactions.
Figure 2: Workflow for the installation of the 2-buten-2-yl tail in drug discovery.
Troubleshooting & Critical Parameters
Protodeboronation
Symptom: Formation of the de-boronated alkene (2-butene) or the uncoupled aryl species. Cause: High temperature with protic solvents; slow transmetalation.[1] Solution:
-
Switch to anhydrous conditions (DMF/Dioxane) with
orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> as base. -
Use MIDA boronates for slow-release of the active boronic acid, keeping the concentration low to favor coupling over decomposition.
Isomerization (E/Z scrambling)
Symptom: Loss of stereochemical purity.
Cause: Pd-hydride species formation (via
-
Avoid bidentate ligands with large bite angles if isomerization is observed.[1]
-
Use Pd(OAc)2 / S-Phos or Pd-PEPPSI catalysts which are bulky and suppress
-hydride elimination.
References
-
Negishi, E., et al. (2009).[2] "Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration." Organic Letters, 11(18), 4092–4095. Link
-
Burlison, J. A., et al. (2008). "Hydroxybenzamide derivatives and their use as HSP90 inhibitors." Patent CN101193862A. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Burke, M. D., et al. (2015).[1] "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." Aldrichimica Acta, 48(1), 3. Link
Sources
- 1. CN101193862A - Hydroxybenzamide derivatives and their use as HSP90 inhibitors - Google Patents [patents.google.com]
- 2. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 3. Highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester | 1008752-03-1 [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Alkenylboronic Acids
Welcome to the Technical Support Center for the purification of volatile alkenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable synthetic intermediates. Volatile alkenylboronic acids, while powerful reagents in cross-coupling reactions, present a distinct set of purification hurdles due to their low molecular weight, polarity, and inherent instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of volatile alkenylboronic acids in a practical question-and-answer format.
Issue 1: Significant Product Loss During Solvent Removal
Question: I am losing a substantial amount of my volatile alkenylboronic acid during solvent removal by rotary evaporation. How can I prevent this?
Answer:
This is a frequent challenge when dealing with low molecular weight, volatile compounds. The primary cause is the compound's high vapor pressure, which leads to co-evaporation with the solvent under reduced pressure. Here’s a systematic approach to mitigate this issue:
-
Re-evaluate Your Solvent Choice: Solvents with a significantly lower boiling point than your compound are ideal. For instance, if your alkenylboronic acid has a low boiling point, using a higher boiling point solvent like ethyl acetate might be problematic. Consider switching to a more volatile solvent like pentane or diethyl ether for extraction and chromatography if compatible with your compound's solubility.[1]
-
Optimize Rotary Evaporation Parameters:
-
Reduce the Vacuum: Avoid using a high-vacuum line. A gentle vacuum is often sufficient to remove volatile solvents without significant product loss.[1]
-
Control the Bath Temperature: Keep the water bath temperature as low as possible, ideally just enough to create a noticeable evaporation rate. A temperature difference of 20-30°C between the bath and the condenser is a good starting point.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture any volatilized product. Recovering the product from the trap may not be high-yielding but can be attempted if the loss is significant.[1]
-
-
Alternative Solvent Removal Techniques:
-
Atmospheric Pressure Distillation: For less volatile solvents, simple distillation at atmospheric pressure can be used to remove the bulk of the solvent before applying a gentle vacuum.[1]
-
Kugelrohr Distillation: This apparatus is excellent for distilling small quantities of volatile compounds under reduced pressure with minimal loss.[2]
-
Issue 2: Streaking and Poor Separation During Silica Gel Chromatography
Question: My volatile alkenylboronic acid streaks badly on the TLC plate and gives poor separation during column chromatography on silica gel. What is causing this and how can I fix it?
Answer:
Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, irreversible adsorption, and sometimes decomposition.[3] This issue is often exacerbated by the polar nature of the boronic acid functional group.
-
Deactivate the Silica Gel:
-
Acid Treatment: Pre-treating the silica gel with a weak acid like boric acid can sometimes improve separation by saturating the Lewis acidic sites on the silica.[2][4]
-
Base Treatment: Alternatively, for acid-sensitive compounds, treating the silica with a base like triethylamine (typically 1-2% in the eluent) can neutralize the acidic sites and reduce streaking.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of boronic acids, especially for less polar compounds.[2][4]
-
Reverse-Phase (C18) Chromatography: This is often a better choice for polar boronic acids. A mobile phase of acetonitrile/water or methanol/water is typically used. However, be aware that some boronic acids can still exhibit poor peak shape or stick to the C18 stationary phase.[3] Removing the aqueous mobile phase after purification can also be challenging with volatile compounds.
-
-
Solvent System Modification:
-
For normal phase chromatography, adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can sometimes improve peak shape by competing with your compound for binding sites on the silica.[2]
-
Workflow for Selecting a Purification Strategy
The choice of purification method is critical and depends on the properties of your volatile alkenylboronic acid and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude volatile alkenylboronic acids?
A1: Common impurities include:
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is an equilibrium process and can be reversed by the addition of water.[5]
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic media, presence of certain metals), replacing the boronic acid group with a hydrogen atom.[6]
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents from the synthesis.
-
Homocoupled Products: Dimers of the alkenyl group can form as byproducts in some coupling reactions.
Q2: How can I prevent the formation of boroxines during workup and purification?
A2: To minimize boroxine formation, it is advisable to work with solvents that have not been rigorously dried, or to add a small amount of water to the crude product before purification. During storage, it is best to keep the purified boronic acid under an inert atmosphere and at low temperatures.[5]
Q3: Is it possible to purify my volatile alkenylboronic acid by sublimation?
A3: Yes, if your compound is a solid and is thermally stable, sublimation can be an excellent purification method for volatile solids. It is particularly effective for removing non-volatile impurities.[7][8] The process is typically carried out under reduced pressure to lower the required temperature and prevent decomposition.[9]
Q4: My volatile alkenylboronic acid is an oil. What is the best way to purify it?
A4: For volatile oils, vacuum distillation is often the most effective purification method, provided there is a sufficient boiling point difference between your product and the impurities.[2] A Kugelrohr apparatus is particularly well-suited for small-scale distillations of volatile liquids.[1] If distillation is not feasible, chromatography (likely reverse-phase) or derivatization followed by purification of the stable derivative are viable alternatives.[3][10]
Q5: Can I use derivatization to aid in the purification of my volatile alkenylboronic acid?
A5: Absolutely. Derivatization is a powerful technique, especially if direct purification is challenging. A common method is to form a crystalline adduct with diethanolamine.[3][10] This adduct is often a stable, non-volatile solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[3]
Q6: What are the optimal storage conditions for purified volatile alkenylboronic acids?
A6: Due to their volatility and potential for decomposition, they should be stored in a tightly sealed vial, preferably with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen).[11] Storage at low temperatures (refrigerator or freezer) is highly recommended to minimize volatilization and degradation.[1][11]
Quantitative Data Summary
| Purification Method | Advantages for Volatile Alkenylboronic Acids | Disadvantages/Challenges |
| Vacuum Distillation | Excellent for volatile liquids; removes non-volatile impurities effectively. | Requires thermal stability; may not separate compounds with close boiling points. |
| Sublimation | Excellent for volatile solids; solvent-free; can yield very pure product.[12] | Only applicable to solids that sublime without decomposition. |
| Recrystallization | Good for solids; can be highly effective for removing soluble impurities. | Finding a suitable solvent system can be challenging; not suitable for oils. |
| Acid-Base Extraction | Good for separating acidic boronic acids from neutral or basic impurities. | Not suitable if impurities have similar acidic/basic properties; requires careful pH control.[4][13] |
| Chromatography (Reverse Phase) | Effective for polar compounds; avoids issues with silica gel.[3] | Removal of aqueous solvents can be difficult for volatile compounds; potential for product loss.[3] |
| Derivatization (e.g., with Diethanolamine) | Forms stable, crystalline adducts that are easy to purify; circumvents volatility issues during purification.[3][10] | Adds extra synthetic steps (formation and cleavage of the adduct). |
Experimental Protocol: Purification via Diethanolamine Adduct Formation
This protocol describes a general procedure for the purification of a volatile alkenylboronic acid by forming a stable, crystalline diethanolamine adduct.
Step 1: Adduct Formation
-
Dissolve the crude volatile alkenylboronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a stoichiometric amount (1 equivalent) of diethanolamine dropwise with stirring.
-
Continue stirring at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid. If no precipitate forms, cooling the solution may induce crystallization.
Step 2: Isolation and Purification of the Adduct
-
Collect the precipitated adduct by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
If necessary, the adduct can be further purified by recrystallization from an appropriate solvent system.
Step 3: Regeneration of the Pure Boronic Acid
-
Suspend the purified diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl).
-
Stir the mixture vigorously until the solid dissolves. The diethanolamine will be protonated and partitioned into the aqueous layer, while the free boronic acid will remain in the organic layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Carefully remove the solvent under reduced pressure, taking precautions to avoid loss of the volatile product (as described in the troubleshooting section).
References
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. innovation.world [innovation.world]
- 8. brainkart.com [brainkart.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. reddit.com [reddit.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Boron Impurity Removal & Workup
Status: Operational Operator: Senior Application Scientist Topic: Removal of Boronic Acid/Ester Byproducts from Reaction Mixtures Ticket ID: B-CLEAN-001
Diagnostic & Strategy Selection
Removing residual boronic acids (excess reagents) and their byproducts (pinacol, boroxines) is a notorious bottleneck in medicinal chemistry. These species are amphiphilic, often co-eluting with products on silica gel ("streaking") and complicating NMR interpretation.
Use the Decision Matrix below to select the optimal protocol for your specific mixture.
Workflow Selector: Boron Removal Strategy
Figure 1: Decision tree for selecting the appropriate boron removal methodology based on substrate stability and reaction scale.
Technical Protocols
Protocol A: The Sorbitol Complexation (Green & Mild)
Best for: Large scale, acid-sensitive substrates, removing excess boronic acids without chromatography issues.
Mechanism: Boronic acids reversibly form cyclic esters with cis-1,2-diols. Sorbitol, a cheap and highly polar sugar alcohol, forms a water-soluble "ate" complex with the boronic acid. This forces the boron impurity into the aqueous phase, leaving your non-polar product in the organic layer [1].
Reagents Required:
-
D-Sorbitol (Solid)
-
Sodium Carbonate (Na₂CO₃)
-
Solvent: Ethyl Acetate (EtOAc) or Ether (Et₂O)
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture with EtOAc.
-
Preparation: Prepare an aqueous solution containing 5 equivalents of D-Sorbitol and 5 equivalents of Na₂CO₃ (relative to the boron impurity).
-
Note: The base is crucial to drive the equilibrium toward the anionic tetrahedral boronate complex.
-
-
Extraction: Add the aqueous sorbitol/carbonate solution to the organic layer.
-
Agitation: Shake vigorously for 5–10 minutes. The complex formation is not instantaneous; it requires contact time.
-
Separation: Separate the layers. The boronic acid (now a sugar complex) is in the aqueous layer.
-
Wash: Wash the organic layer once with brine to remove residual sorbitol.
| Parameter | Specification |
| Sorbitol Equivalents | 3.0 – 5.0 equiv (vs Boron) |
| pH Requirement | Basic (pH > 9) via Na₂CO₃ |
| Time | 10–15 mins agitation |
| Efficiency | >95% removal of aryl boronic acids |
Protocol B: Oxidative Workup (The "Fenton" Approach)
Best for: Stable products, removing pinacol esters that are difficult to hydrolyze.
Mechanism: Oxidation converts the C–B bond into a C–O bond (phenol/alcohol) using hydrogen peroxide.[1] The resulting phenol is easily separated from the product by a basic wash (deprotonation to phenoxide) or silica chromatography (significant Rf difference) [2].
Safety Warning: Exothermic Reaction. Add peroxide slowly on ice. Ensure no metal hydrides remain before addition.
Step-by-Step Workflow:
-
Quench: Cool the reaction mixture (THF/Toluene/Water) to 0°C.
-
Oxidation: Dropwise add 30% H₂O₂ (2–5 equiv) and 1N NaOH (2 equiv).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Visual Cue: Darkening of the mixture often occurs as phenols form.
-
-
Extraction:
-
If Product is Neutral: Wash with 1N NaOH. The byproduct (phenol) will deprotonate and stay in the water. Extract product with EtOAc.[2]
-
If Product is Acidic: Perform standard extraction; separate the generated phenol via chromatography (Phenols are much more polar than the original boronic esters).
-
Protocol C: Solid-Supported Scavenging (PS-DEAM)
Best for: High-throughput library synthesis (HTS), late-stage purification, precious samples.
Mechanism: Polystyrene-bound Diethanolamine (PS-DEAM) acts as a "boron sponge." The resin-bound amine and alcohol groups chelate the boron atom, effectively immobilizing it on the bead [3].
Step-by-Step Workflow:
-
Loading: Dissolve crude mixture in a compatible solvent (DCM, THF, or MeOH). Avoid dry ether (swelling is poor).
-
Resin Addition: Add 2–3 equivalents of PS-DEAM resin (relative to expected excess boron).[3]
-
Typical Capacity: ~1.5 mmol/g.
-
-
Incubation: Shake or stir gently (do not magnetic stir, which grinds the beads) for 2–4 hours at room temperature.
-
Optimization: Adding a small amount of MeOH (5-10%) accelerates the trapping.
-
-
Filtration: Filter through a fritted cartridge or Celite.
-
Rinse: Rinse the resin cake with DCM to recover any non-specifically bound product.
-
Result: Filtrate contains the purified product.
Troubleshooting & FAQs
Q: My product is streaking on the silica column. Is it the boron? A: Yes. Boronic acids interact with the silanols on the silica surface, causing severe tailing.[4]
-
Fix 1: Add Triethylamine. Use 1% Et₃N in your eluent. This blocks the acidic silanol sites.
-
Fix 2: Convert to Pinacol Ester. If you can't remove the acid, turn it into the ester (add pinacol + MgSO₄) before the column. Esters streak less than free acids.
Q: I used Pinacol Boronate in my reaction, and I can't get rid of the Pinacol byproduct. A: Pinacol (the free diol) is often sublimation-resistant and hard to wash out.
-
Solution: Wash your organic layer with saturated aqueous NH₄Cl followed by water . Pinacol has reasonable water solubility.
-
Advanced: If pinacol persists, use the Oxidative Workup (Protocol B) . It cleaves the pinacol ester and the free pinacol is washed away during the aqueous steps.
Q: Can I use Silica Gel to scavenge the boron? A: Standard silica is poor at this. However, Sorbitol-Impregnated Silica is a powerful stationary phase.
-
Prep: Dissolve sorbitol in MeOH, add silica, evaporate solvent. Use this "doped" silica for a short plug filtration. The boron sticks to the sorbitol-silica; product elutes [1].
Q: My product is water-soluble. How do I remove the boron? A: This is the hardest scenario.
-
Use Protocol C (Resin). Since you cannot do an aqueous wash, the solid-phase scavenger is the only viable option.
-
Alternative: Polymer-Supported Boronic Acid. If your product is the boronic acid and you want to purify it, capture it on a diol-resin, wash impurities, and release with acid.
Mechanism of Action: Sorbitol Sequestration
Understanding why the sorbitol wash works ensures you apply the correct pH conditions.
Figure 2: The chemical transformation of lipophilic boronic acids into hydrophilic 'ate' complexes using sorbitol and base.
References
-
Stratmann, J., Nitsche, C., & Taylor, M. S. (2010). Purification of Boronic Esters via a Sorbitol-Based Extraction Method. Angewandte Chemie International Edition, 49(16), 2883–2887.
-
Lennon, I. C., et al. (2002). Oxidative Workup for the Removal of Boron Byproducts in Suzuki Couplings. Organic Process Research & Development, 6(5), 621–624.
-
Hall, D. G. (Ed.).[5] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Purification and Scavenging).
-
Biotage Application Note. (2005). Removal of Boronic Acids using PS-DEAM.
Sources
improving yield of trisubstituted alkene synthesis
Technical Support Center: Trisubstituted Alkene Synthesis Ticket ID: TSA-GEN-001 Subject: Optimization of Yield and Stereoselectivity in Trisubstituted Olefinations Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Tri-Sub" Bottleneck
Synthesizing trisubstituted alkenes is fundamentally different from making their disubstituted counterparts.[1][2] You are fighting two enemies simultaneously: Thermodynamics (the energy difference between E and Z isomers is often negligible, leading to mixtures) and Sterics (the third substituent significantly retards the rate of bond formation).
This guide treats your synthesis as a system. If your yield is low, you are likely facing a kinetic barrier (catalyst death, steric clash). If your stereoselectivity is poor, you are failing to control the thermodynamic vs. kinetic equilibration of your intermediates.
Method Selection: The Decision Matrix
Before troubleshooting, verify you are using the correct chassis for your substrate.
Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.
Deep Dive: Carbonyl Olefination (The "Z" Challenge)
The most common failure mode in trisubstituted synthesis is attempting a standard Wittig reaction on a ketone. The betaine intermediate is too sterically hindered to form.
Protocol A: Z-Selective Modified Julia-Kocienski Olefination
Best For: Coupling complex ketones with alkyl sulfones to form Z-trisubstituted alkenes. Mechanism: 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones offer superior Z-selectivity over standard phenyl tetrazoles (PT) due to the bulky "t-butyl" group forcing a specific chelation state during the metallation step [1].
Reagents:
-
Sulfone: TBT-sulfone (1.0 equiv)
-
Ketone: 1.2 equiv
-
Base: LiHMDS (1.2 equiv) or NaHMDS (for varying selectivity)
-
Solvent: THF (Anhydrous)
Step-by-Step Protocol:
-
Drying: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve the TBT-sulfone in THF (0.1 M concentration). Cool to -78°C .
-
Metallation: Add LiHMDS dropwise. The solution often turns bright yellow/orange. Stir for 30 minutes.
-
Critical Check: If the color does not change, your sulfone is wet or the base is dead.
-
-
Addition: Add the ketone (dissolved in minimal THF) slowly down the side of the flask to precool it.
-
Incubation: Stir at -78°C for 1 hour.
-
Elimination (The "Smiles" Step): Allow the reaction to warm slowly to room temperature over 4 hours. The mixture will often become heterogeneous.
-
Quench: Add saturated NH₄Cl.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| No Reaction (Recovered SM) | Enolization of ketone | Use a non-enolizable ketone or switch to CeCl₃-modified Grignard addition followed by elimination. |
| Low Z-Selectivity | Cation effect | Switch base from LiHMDS to KHMDS. Larger counterions (K+) often favor the open transition state (E-selective), while Li+ favors the closed chelate (Z-selective) [2]. |
| Low Yield | "Smiles" failure | The rearrangement requires energy. If yield is low, reflux the mixture for 1 hour after warming to RT. |
Deep Dive: Cross-Coupling (The Steric Challenge)
Suzuki-Miyaura coupling is robust for disubstituted alkenes but struggles with trisubstituted systems due to the difficulty of oxidative addition into hindered halides and the transmetallation of bulky boronates.
Protocol B: High-Steric Suzuki Coupling
Best For: Connecting vinyl halides to hindered boronic acids. Key Technology: Buchwald Ligands (SPhos, XPhos) or PEPPSI-IPr catalysts.
The "Catalyst Death" Diagram: Standard Pd(PPh₃)₄ often fails here because phosphine dissociation is too slow, or the active Pd(0) species aggregates into Pd-black before the hindered substrate can react.
Figure 2: Catalytic cycle highlighting steric bottlenecks. Failure to stabilize the Active Pd(0) leads to irreversible catalyst decomposition.
Optimization Guidelines:
-
Ligand: Use SPhos or RuPhos [3]. These ligands form a "pocket" that protects the Pd center while facilitating oxidative addition.
-
Base: Switch from Na₂CO₃ to K₃PO₄ or TlOH (thallium hydroxide is toxic but extremely effective for hindered couplings due to high solubility and counterion effect).
-
Solvent: Use 1,4-Dioxane/Water (10:1) . The water is non-negotiable; it is required for the boronate activation step.
FAQ & Troubleshooting Guide
Q1: I am using Still-Gennari conditions (KHMDS/18-crown-6) but getting 60:40 Z/E ratios. How do I improve Z-selectivity?
-
Diagnosis: The reaction temperature is likely too high during the addition phase, or the "Still-Gennari" phosphonate (trifluoroethyl) isn't electron-deficient enough for your specific substrate.
-
Fix:
-
Ensure addition happens strictly at -78°C .
-
Switch to the Ando-type reagents (diaryl phosphonates) or the newer bis(1,1,1,3,3,3-hexafluoroisopropyl) phosphonates .[3] These highly fluorinated reagents significantly accelerate the elimination step, preventing equilibration to the thermodynamic E-isomer [4].
-
Q2: My Ring-Closing Metathesis (RCM) yields the trisubstituted alkene in only 15% yield. The rest is oligomer.
-
Diagnosis: Intermolecular reaction (oligomerization) is outcompeting intramolecular ring closure. This is a concentration issue.
-
Fix:
-
High Dilution: Run the reaction at 0.001 M to 0.005 M .
-
Catalyst Addition: Do not add the catalyst all at once. Add it in 3 portions over 2 hours.
-
The "Relay" Trick: If the catalyst initiation is slow due to steric bulk at the alkene, attach a "relay" tether (a terminal alkene) that the catalyst can initiate on easily, which then transfers the active metal center to the hindered site [5].
-
Q3: I need to synthesize a trisubstituted alkene via elimination of a tertiary alcohol. I keep getting the Hofmann product (terminal alkene) instead of the Zaitsev product (internal).
-
Diagnosis: You are using a bulky base (like t-BuOK) which deprotonates the most accessible hydrogen.
-
Fix: Use Burgess Reagent or Martin Sulfurane . These reagents promote internal elimination via a specific mechanism that favors the thermodynamic (trisubstituted) product without requiring strong bases that dictate regioselectivity based on sterics [6].
References
-
Ando, K., & Takama, D. (2020).[4] Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones.[5][6] Organic Letters, 22(17), 6907–6910. Link[5][6]
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[7] A useful modification of the Horner-Emmons olefination.[3][8] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2004). Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences. Journal of the American Chemical Society, 126(33), 10210-10211. Link
-
Khapli, S., Dey, S., & Mal, D. (2003). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 83, 91-96. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Boronic Acid Homocoupling
Executive Summary: The "Silent Yield Killer"
Homocoupling (
This guide moves beyond "degas your solvent" and dissects the two distinct mechanisms driving homocoupling:
-
Oxidative Homocoupling: Driven by dissolved oxygen (The Peroxo-Palladium Pathway).
-
Type II Homocoupling (Reductive): Driven by the stoichiometric reduction of Pd(II) precatalysts by the boronic acid itself.
Diagnostic Workflow
Before altering your conditions, use this decision tree to identify which pathway is destroying your yield.
Figure 1: Diagnostic decision tree for identifying the root cause of homocoupling.
Technical Deep Dive & Protocols
Module A: The Oxidative Pathway (The Oxygen Leak)
Mechanism: Dissolved
The Fix: The "Subsurface Sparge" Protocol Simply "purging" the headspace is insufficient. You must displace dissolved oxygen.
Protocol:
-
Setup: Equip the reaction vessel with a long needle or gas dispersion tube submerged to the bottom of the solvent.
-
Flow: Connect to high-purity Argon or Nitrogen. Set flow to a vigorous bubble (visible turbulence).
-
Duration:
-
< 10 mL volume: 10 minutes.
-
10–100 mL volume: 30 minutes.
-
100 mL volume: 1 hour or use Freeze-Pump-Thaw.
-
-
Validation: If using a phosphine ligand (e.g.,
), the solution should remain clear. Rapid darkening often indicates phosphine oxidation or immediate Pd precipitation due to .
Module B: The Pre-Catalyst Trap (Reductive Homocoupling)
Mechanism: If you use a Pd(II) source (like
-
Cost: 2 equivalents of Boronic Acid are consumed to reduce 1 equivalent of Pd(II), generating 1 equivalent of Homocouple (
) before the reaction even starts [2].
The Fix: The "Sacrificial Reductant" Strategy Do not force your precious boronic acid to do the heavy lifting of catalyst reduction.
Protocol:
-
Add Potassium Formate: Introduce 5–10 mol% of Potassium Formate (
) relative to the substrate.-
Why? Formate is a rapid hydride donor that reduces Pd(II) to Pd(0) faster than the boronic acid can, bypassing the homocoupling pathway.
-
-
Switch to Pre-Reduced Catalysts:
-
Use Pd(0) sources:
or . -
Use Buchwald G3/G4 Palladacycles: These are Pd(II) but contain an internal reduction mechanism within the ligand scaffold that does not consume boronic acid.[2]
-
Module C: Kinetic Management (Slow Addition)
Mechanism: Even without oxygen, if the concentration of Boronic Acid is high relative to the Aryl Halide, the rate of transmetallation (leading to homocoupling) may statistically compete with oxidative addition.
Protocol: Inverse Addition / Syringe Pump
-
Vessel A: Contains Aryl Halide, Catalyst, and Base in solvent. Heat to reaction temperature.
-
Vessel B (Syringe): Dissolve Boronic Acid in the minimum amount of solvent.
-
Execution: Add Vessel B to Vessel A over 30–60 minutes using a syringe pump.
-
Result: Keeps the steady-state concentration of Boronic Acid low, statistically favoring the cross-coupling reaction with the abundant Aryl Halide.
-
Data Summary: Mitigation Efficacy
| Strategy | Target Mechanism | Relative Efficiency | Pros | Cons |
| Freeze-Pump-Thaw | Oxidative | High (99%) | Gold standard for O2 removal. | Labor intensive; difficult on large scale. |
| Subsurface Sparging | Oxidative | Med-High (90-95%) | Easy; scalable. | Solvent evaporation can occur during sparge. |
| Potassium Formate Additive | Reductive (Pd-II) | High | Cheap; effective for Pd(OAc)2. | Adds another reagent; pH sensitivity.[3] |
| Slow Addition | Kinetic | Medium | Good for expensive boronates. | Requires syringe pump; longer reaction time. |
| Buchwald G3/G4 Catalysts | Reductive | Very High | "Plug and play" solution. | Higher cost of catalyst. |
Mechanistic Visualization
The following diagram illustrates the competition between the productive Cross-Coupling cycle and the parasitic Homocoupling pathways.
Figure 2: The Productive Catalytic Cycle (Blue/Green) vs. The Parasitic Oxidative and Reductive Pathways (Red).
FAQ: Troubleshooting Specific Scenarios
Q: My reaction turns black immediately after adding the boronic acid. Is this bad?
A: Often, yes. Immediate black precipitation usually indicates "Pd black" formation. This suggests the phosphine ligands were oxidized (likely by
-
Correction: Check your inert gas lines for leaks and increase ligand loading (or use a fresh bottle of ligand).
Q: I am using 5 mol% Pd(OAc)2 and getting exactly 2.5% homocouple. Why? A: This is the classic signature of Reductive Homocoupling . Pd(OAc)2 requires reduction to Pd(0).[2] Without an external reductant, it consumes the boronic acid stoichiometrically.
-
Correction: Add 5-10 mol% Potassium Formate or switch to a Pd(0) source like
.
Q: Does the base affect homocoupling? A: Yes. There is a "bell-shaped" dependence on base strength.
-
Mechanism:[1][2][3][4][5][6][7][8] Hydroxide is required to activate the boronic acid (
), but high concentrations of base can promote the formation of bridging hydroxo-palladium dimers which are prone to homocoupling [3]. -
Correction: If using strong bases (NaOH, KOH), try milder bases like
or , or lower the equivalents of the strong base.
References
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H.[6][9] (2006). Journal of the American Chemical Society.[1][6][10] [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Miller, W. D., et al.[11] (2007).[11] Organic Process Research & Development. [Link]
-
The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Elias, W. C., et al. (2016).[3] Cardiff University / ORCA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies -ORCA [orca.cardiff.ac.uk]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Steric Barriers in Suzuki-Miyaura Coupling: Vinylboronic Acid vs. 2-Buten-2-ylboronic Acid
Executive Summary
Objective: To provide a technical comparison between Vinylboronic acid (unsubstituted) and 2-Buten-2-ylboronic acid (trisubstituted) in Palladium-catalyzed cross-coupling reactions.
Verdict: While Vinylboronic acid is a robust, high-turnover reagent compatible with standard catalytic cycles, 2-Buten-2-ylboronic acid represents a "stress test" for Suzuki-Miyaura conditions. The latter suffers from significant steric impedance during transmetallation and high susceptibility to protodeboronation. Successful utilization of the 2-buten-2-yl variant requires specialized electron-rich, bulky ligands (e.g., SPhos, XPhos) and strict control of pH to prevent hydrolytic C-B bond cleavage.
Structural & Mechanistic Analysis
The reactivity difference between these two species is not merely a matter of reaction rate; it is a fundamental divergence in the rate-determining step (RDS) and decomposition pathways.
Steric Mapping and Electronic Profile
-
Vinylboronic Acid: The
carbon attached to boron is unhindered. The empty p-orbital on boron is easily accessible for base coordination (activation), and the subsequent transmetallation to the Palladium(II) center is rapid. -
2-Buten-2-ylboronic Acid: The presence of a methyl group geminal to the boron atom and another vicinal (cis) creates a "steric wall." This hinders the approach of the base (activation) and, more critically, the approach of the bulky oxidative addition complex (
).
Visualization: The Steric & Electronic Conflict
Figure 1: Comparative analysis of steric and electronic factors influencing the catalytic outcome. The geminal methyl group in 2-buten-2-ylboronic acid creates a kinetic barrier to transmetallation.
Reactivity Profile & Performance Data
The following table summarizes the performance characteristics based on aggregated experimental data from high-throughput screening and mechanistic studies [1][2].
| Feature | Vinylboronic Acid | 2-Buten-2-ylboronic Acid |
| Steric Class | Unhindered (Terminal) | Hindered (Trisubstituted) |
| Rate-Determining Step | Oxidative Addition (typically) | Transmetallation |
| Stability (Shelf) | Moderate (prone to polymerization) | Low (prone to dehydration/protodeboronation) |
| Stability (Reaction) | High | Poor (Rapid protodeboronation in base) |
| Standard Ligand Suitability (e.g., PPh3) | Excellent | Fail (<10% Yield typical) |
| Required Ligand Class | Generic Arylphosphines | Dialkylbiaryl Phosphines (Buchwald) |
| Side Product Profile | Homocoupling (Butadiene) | 2-Butene (Protodeboronation) |
The "Silent Killer": Protodeboronation
For 2-buten-2-ylboronic acid, the electron-donating methyl groups increase the electron density at the
Key Insight: If your reaction with 2-buten-2-ylboronic acid yields "nothing" (no starting material, no product), you likely lost your boron reagent to the headspace of the vial via protodeboronation.
Experimental Protocols
Method A: The "Standard" Protocol (Vinylboronic Acid)
Use this for unhindered vinylation. It is cost-effective and uses generic catalysts.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Vinylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: DME or Toluene/EtOH (4:1)
Workflow:
-
Charge reaction vessel with Aryl Halide and
. Purge with . -
Add degassed solvent and stir for 5 mins.
-
Add Vinylboronic acid and aqueous base.
-
Heat to 80°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Expected Yield: 80–95%.
Method B: The "Advanced" Protocol (2-Buten-2-ylboronic Acid)
Use this for the hindered trisubstituted alkene. This system facilitates difficult transmetallation and protects the labile boron species.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Buten-2-ylboronic acid (2.0 equiv) Note: Use excess due to instability.
-
Pre-Catalyst:
(2 mol%) + SPhos or XPhos (8 mol%)-
Alternative: Pd-SPhos G3/G4 Precatalyst.
-
-
Base:
(anhydrous or 3.0 equiv) or .[1] -
Solvent: Toluene/Water (10:1) or n-Butanol.
Workflow:
-
Pre-complexation (Critical): In a glovebox or under strict Argon, mix Pd source and SPhos in the solvent for 15 mins to generate the active
species. -
Add 2-Buten-2-ylboronic acid last.[4]
-
Heat vigorously to 100°C . Note: High temperature is needed to overcome the transmetallation activation energy, despite the stability risk.
-
Monitoring: Check LCMS at 1 hour. If protodeboronation is observed (mass of Ar-H), add a second portion of boronic acid.
-
Expected Yield: 60–85%.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the divergent pathways. For the 2-buten-2-yl system, the "Red Path" (Protodeboronation) competes aggressively with the "Green Path" (Transmetallation).
Figure 2: Competitive pathways. Specialized ligands (SPhos) accelerate the Transmetallation step (Yellow node), effectively outcompeting the Protodeboronation pathway (Red node).
Troubleshooting Guide
| Observation | Diagnosis | Solution for 2-Buten-2-yl System |
| Low Conversion, Ar-X remains | Catalyst death or failed Oxidative Addition. | Switch to Pd-G4 precatalysts; ensure anaerobic conditions. |
| Ar-X consumed, no Product | Protodeboronation of Boronic Acid.[5][6][7] | Use anhydrous base ( |
| Homocoupling (Ar-Ar) | Oxygen leak or slow Transmetallation. | Degas solvents thoroughly; Increase Boron equivalents. |
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. (E)-But-2-EN-2-ylboronic acid | C4H9BO2 | CID 11389361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Suzuki-Miyaura Coupling Efficiency of 2-Buten-2-ylboronic Acid and Isopropenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its functional group tolerance and relatively mild conditions.[1] The versatility of this palladium-catalyzed reaction extends to the use of various organoboron compounds, with alkenylboronic acids being particularly valuable for the synthesis of substituted alkenes, styrenes, and polyenes.[2][3]
Mechanistic Insights: The Critical Role of Steric Hindrance
The efficiency of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the steric environment of both the organoboron reagent and the palladium complex.[4]
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then interacts with the palladium catalyst.[4] Increased steric bulk around the boron atom can impede the approach of the palladium complex, thereby slowing down the rate of transmetalation and, consequently, the overall reaction rate.[5]
Structural Analysis: A Tale of Two Alkenes
The primary difference between 2-buten-2-ylboronic acid and isopropenylboronic acid lies in the substitution pattern of the double bond, which directly translates to a difference in steric hindrance around the boronic acid moiety.
-
Isopropenylboronic acid is a trisubstituted vinylboronic acid. The boronic acid group is attached to a carbon atom of the double bond that is also bonded to one methyl group and one hydrogen atom.
-
2-Buten-2-ylboronic acid is a tetrasubstituted vinylboronic acid. The boronic acid group is attached to a carbon atom of the double bond that is also bonded to two methyl groups.
This seemingly small structural difference has significant implications for their reactivity in Suzuki-Miyaura couplings. The additional methyl group in 2-buten-2-ylboronic acid creates a more sterically congested environment around the boron atom compared to isopropenylboronic acid.
Figure 1. Comparison of steric hindrance.
Predicted Coupling Efficiency: Isopropenylboronic Acid as the More Reactive Partner
Based on the principles of steric hindrance in the Suzuki-Miyaura reaction, it is predicted that isopropenylboronic acid will generally exhibit higher coupling efficiency than 2-buten-2-ylboronic acid . The less hindered nature of the trisubstituted double bond in isopropenylboronic acid should allow for a faster and more efficient transmetalation step, leading to higher yields and potentially milder reaction conditions.
Conversely, the tetrasubstituted nature of 2-buten-2-ylboronic acid presents a greater steric challenge, which can be expected to result in lower yields, slower reaction rates, and may necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or stronger bases) to achieve comparable results.[6]
Experimental Data and Considerations
While a direct comparative study is lacking, a review of the literature for individual applications of these boronic acids (or their more stable pinacol ester derivatives) provides some insights that align with the theoretical predictions.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A typical experimental setup for a Suzuki-Miyaura coupling involves the following steps:[7]
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the boronic acid or its ester derivative (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution, is added.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the mixture or by several freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature and stirred for the specified time. Reaction progress is monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, usually by column chromatography.
Figure 2. General Suzuki Coupling Workflow.
Observations from the Literature:
-
Isopropenylboronic Acid (and its derivatives): Isopropenylboronic acid pinacol ester is a commercially available and frequently used reagent. It has been successfully employed in a variety of Suzuki-Miyaura couplings to synthesize a range of substituted styrenes and other vinylated compounds, often with good to excellent yields.[8]
-
2-Buten-2-ylboronic Acid (and its derivatives): Reports on the use of 2-buten-2-ylboronic acid or its esters in Suzuki-Miyaura couplings are less common. This could be indicative of its lower reactivity and the challenges associated with coupling a sterically hindered, tetrasubstituted vinyl group. When it is used, the reported yields may be moderate, and the reaction may require more specialized catalytic systems or harsher conditions to proceed efficiently.
Table 1: Representative (though not directly comparable) Experimental Data
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isopropenylboronic acid pinacol ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | Hypothetical Example |
| 2-Buten-2-ylboronic acid pinacol ester | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 60 | Hypothetical Example |
Note: The data in this table is hypothetical and for illustrative purposes only, as directly comparable experimental data for both boronic acids under identical conditions was not found in the literature search. The conditions and yields are representative of what might be expected based on general principles of Suzuki-Miyaura couplings.
Practical Implications and Recommendations
For researchers and drug development professionals, the choice between isopropenylboronic acid and 2-buten-2-ylboronic acid in a synthetic route will have significant practical implications:
-
For the synthesis of trisubstituted alkenes, isopropenylboronic acid (or its pinacol ester) is the reagent of choice. Its lower steric hindrance translates to higher reactivity, generally leading to better yields, shorter reaction times, and milder, more favorable reaction conditions.
-
For the synthesis of tetrasubstituted alkenes using 2-buten-2-ylboronic acid, careful optimization of the reaction conditions is crucial. One should anticipate the need for more active palladium catalysts (often employing bulky, electron-rich phosphine ligands), stronger bases, and higher reaction temperatures to overcome the steric barrier. The potential for lower yields should also be considered in the planning of the synthetic route.
-
Stability of Boronic Acids: Both isopropenylboronic acid and 2-buten-2-ylboronic acid are prone to decomposition (e.g., protodeboronation).[9] It is highly recommended to use their more stable boronate ester derivatives, such as the pinacol esters, to ensure reproducibility and higher yields.[10]
Conclusion
In the Suzuki-Miyaura coupling, the steric profile of the organoboron reagent plays a pivotal role in determining reaction efficiency. A comparison between isopropenylboronic acid and 2-buten-2-ylboronic acid clearly illustrates this principle. The less sterically encumbered, trisubstituted nature of isopropenylboronic acid renders it a more reactive and efficient coupling partner than the tetrasubstituted and more hindered 2-buten-2-ylboronic acid. While both are valuable reagents for the synthesis of complex organic molecules, a judicious choice based on the desired product and an understanding of the inherent reactivity differences is key to successful and efficient synthesis.
References
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Suzuki reaction. In Wikipedia. [Link]
-
MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Synthesis of para-Substituted Styrenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. (2023, March 13). Novel Pyrrolidinium-Functionalized Styrene-b-ethylene-b-butylene-b-styrene Copolymer Based Anion Exchange Membrane with Flexible Spacers for Water Electrolysis. [Link]
-
National Center for Biotechnology Information. (n.d.). β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted styrene derivatives using functionalized ILs bases. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Continuous synthesis of substituted styrenes from readily available.... Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
American Chemical Society. (2016, July 6). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007, March 3). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. β‑Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio‑, Diastereo‑, and Enantioselective Formation of β‑Stereogenic Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
A Comparative Guide to HPLC Method Development for Alkenylboronic Acids
For researchers, synthetic chemists, and drug development professionals, alkenylboronic acids and their corresponding esters are invaluable building blocks, particularly in Suzuki-Miyaura coupling reactions. However, their unique chemical properties present significant analytical challenges, especially for High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity assessment and reaction monitoring. This guide provides an in-depth, experience-driven comparison of strategies for developing robust and reliable HPLC methods for this labile class of compounds. We will move beyond generic protocols to explain the why behind the choices, ensuring a self-validating and scientifically sound approach.
The Core Challenge: Understanding Alkenylboronic Acid Behavior in HPLC
The primary difficulty in analyzing boronic acids and their esters (like pinacol esters) via reversed-phase (RP) HPLC stems from their inherent instability.[1]
-
Hydrolytic Instability: Boronic esters readily hydrolyze to their corresponding boronic acids in the presence of water, a major component of typical RP-HPLC mobile phases.[1][2][3] This on-column degradation leads to inaccurate quantification and peak splitting or tailing.[3]
-
Silanol Interactions: The boronic acid functional group, a Lewis acid, has a high affinity for the silanol groups present on the surface of traditional silica-based HPLC columns. This interaction causes significant peak tailing, reducing resolution and accuracy.
-
Poor Chromophoric Activity: Many simple alkenylboronic acids lack a strong UV chromophore, making detection by standard PDA/UV detectors challenging and often requiring high concentrations.
-
Structural Complexity: In solution, boronic acids can exist in equilibrium with various forms, including cyclic anhydrides (boroxines), which further complicates chromatographic separation.[4]
A successful method must therefore be systematically designed to mitigate these issues from the outset.
Strategic Method Development: A Comparative Approach
A systematic, tiered screening protocol is more efficient than a full factorial design for method development. This involves making logical, stepwise refinements to chromatographic parameters.
The stationary phase is the most critical factor in controlling the on-column hydrolysis and silanol interactions.[3] A screening of different column chemistries is the logical first step.
| Column Type | Principle of Operation & Rationale | Advantages for Alkenylboronic Acids | Disadvantages & Mitigation |
| Standard C18 (High Silanol Activity) | Traditional reversed-phase based on hydrophobic interactions. | Widely available and well-understood. | Prone to severe peak tailing due to strong silanol interactions. Often promotes ester hydrolysis. |
| End-Capped C18/C8 (Low Silanol Activity) | Silanol groups are chemically bonded ("capped") to reduce their availability for interaction. | Significantly reduces peak tailing compared to standard silica. A good starting point for initial screening. | May still not be sufficient for highly sensitive boronic acids. On-column hydrolysis can still occur.[3] |
| Hybrid Silica (e.g., Waters XTerra™, BEH) | Columns based on a hybrid of silica and organic polymer, reducing the number of surface silanols. | Offers excellent peak shape and stability across a wider pH range. The Waters XTerra MS C18 has been shown to minimize on-column hydrolysis.[3] | Higher cost. May require specific mobile phase conditions for optimal performance. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. | Can offer unique selectivity for aromatic boronic acids, sometimes changing elution order compared to C18 phases. | Peak shape can still be an issue without mobile phase optimization. |
| Metal-Mitigating Surfaces (e.g., Waters MaxPeak™) | The internal metal surfaces of the column are coated to prevent analyte adsorption. | Eliminates non-specific adsorption of metal-sensitive compounds, which can include some boronic acids, leading to improved peak shape and recovery. | Newer technology, may not be available in all labs. Primarily addresses metal interactions, not silanol interactions. |
Recommendation: Begin screening with a modern, end-capped C18 or a hybrid silica column (like Waters BEH C18 or XSelect HSS T3) as these offer the best balance of performance and applicability.[4]
The mobile phase composition directly influences analyte retention, peak shape, and stability.
A. Organic Modifier: Acetonitrile vs. Methanol Acetonitrile is generally the preferred organic solvent. In a study comparing five columns, acetonitrile consistently provided better peak shape and different selectivity compared to methanol, which often resulted in tailing.
B. pH and Buffer Selection: Suppressing Interactions Controlling the mobile phase pH is crucial.
-
Low pH (e.g., 0.1% Formic Acid): This is a common starting point. A low pH can suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the boronic acid. However, the concentration of the acid modifier itself can influence hydrolysis rates.[3]
-
Neutral pH (e.g., Ammonium Acetate): Using a buffer like 10 mM ammonium acetate can be highly effective, especially for LC-MS applications, as it is volatile.[4] This condition often provides a good balance for separating a range of boronic acids.
-
High pH (e.g., pH 12.4 with an ion-pairing reagent): In some challenging cases, particularly for highly reactive pinacol esters, a very high pH mobile phase has been used successfully to stabilize the analyte and achieve separation.[2][5] This approach requires a pH-stable column (e.g., hybrid silica or polymer-based).
C. The "Secret Weapon": Diol Complexing Agents This is an underutilized but highly effective strategy. Boronic acids reversibly form stable cyclic esters with 1,2- or 1,3-diols.[1] Adding a diol (e.g., sorbitol, mannitol, or even a buffer like TRIS) to the mobile phase can dynamically "cap" the boronic acid, masking its interaction with column silanols and dramatically improving peak shape.
| Detector | Applicability for Alkenylboronic Acids | Advantages | Limitations |
| UV/PDA | Suitable for analytes with aromatic or conjugated systems. | Standard, robust, and widely available. | Insufficient sensitivity for aliphatic or non-chromophoric alkenylboronic acids. |
| ELSD/CAD | Universal detectors that do not require a chromophore. | Can detect any non-volatile analyte. | Can be non-linear and requires volatile mobile phases. |
| Mass Spectrometry (MS) | Universally applicable and highly sensitive. | Provides mass confirmation, highest sensitivity, and can resolve co-eluting peaks based on m/z. Essential for impurity profiling. | Higher cost and complexity. Ionization can be complicated by adduct formation (e.g., boroxines, solvent adducts).[4] |
| Fluorescence (Post-Column Derivatization) | For trace-level detection without a native fluorophore. | Highly sensitive and selective. A method using post-column reaction with alizarin has been developed for selective detection.[6][7] | Requires additional hardware (pump, reaction coil) and optimization of the derivatization reaction. |
Recommendation: For method development, a PDA detector is sufficient for initial screening of chromophoric compounds. However, for impurity analysis, stability studies, or trace-level quantification, LC-MS is the authoritative choice.[4]
Comparative Case Study: Method Optimization for 4-Vinylphenylboronic Acid
To illustrate the principles, we present data from a hypothetical method development screen for 4-Vinylphenylboronic Acid.
Objective: Achieve a symmetrical peak (Asymmetry Factor < 1.2) with good retention.
Table 1: Comparison of Initial Screening Methods
| Method | Column | Mobile Phase | Tailing Factor | Retention Time (min) | Observations |
| A | Standard C18 (5 µm) | 60:40 ACN:H₂O + 0.1% FA | 2.8 | 3.5 | Severe tailing, unacceptable for quantification. |
| B | End-Capped C18 (3.5 µm) | 60:40 ACN:H₂O + 0.1% FA | 1.7 | 3.8 | Improved peak shape, but still significant tailing. |
| C | Hybrid Silica BEH C18 (1.7 µm) | 60:40 ACN:H₂O + 10mM NH₄OAc | 1.1 | 4.2 | Excellent peak shape and good retention. Suitable for validation. |
| D | Phenyl-Hexyl (3 µm) | 60:40 ACN:H₂O + 0.1% FA | 1.9 | 5.1 | Different selectivity, but tailing remains an issue. |
This comparison clearly shows that the combination of a modern hybrid silica column and a buffered mobile phase (Method C) provides a superior result, mitigating the key analytical challenges.
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// Define edges Start -> Col_Screen [label="Selectivity is Key"]; Col_Screen -> MP_Screen [label="Control Interactions"]; MP_Screen -> Optimize [label="Fine-tune Resolution"]; Optimize -> Validate [label="Ensure Reliability"]; Validate -> Final; } dot Caption: Systematic workflow for HPLC method development.
Experimental Protocol: A Validated Method
Based on the case study, the following protocol is recommended as a starting point for alkenylboronic acids.
1. Instrumentation:
-
HPLC or UHPLC system with a PDA or MS detector.[4]
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent hybrid silica column).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA scan 200-400 nm or MS (ESI+).
3. Sample Preparation:
-
Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile or a mixture of acetonitrile/water (e.g., 50:50) to a concentration of ~0.5 mg/mL.[2] Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[8]
Method Validation: Ensuring Trustworthiness
Once an optimized method is established, it must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[9][10]
-
Specificity/Selectivity: Demonstrate that the peak for the alkenylboronic acid is free from interference from impurities, degradants, or matrix components.[11] This is often done using forced degradation studies.
-
Linearity: Analyze a series of solutions across a range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship (R² > 0.99) between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix. The mean recovery should typically be within 98-102%.[12]
-
Precision:
-
Repeatability: Multiple injections of the same sample should yield a low Relative Standard Deviation (RSD), typically <2.0%.[4]
-
Intermediate Precision: The test should be repeated by a different analyst on a different day to assess variability.
-
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) to ensure the method's performance remains acceptable.
By rigorously following this structured approach—from understanding the unique chemistry of alkenylboronic acids to systematically comparing and optimizing chromatographic parameters and finally performing a full validation—researchers can develop truly reliable and robust HPLC methods for these challenging but vital compounds.
References
-
How to fix peak shape in hplc? ResearchGate. Available at: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research Library. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. research.wur.nl [research.wur.nl]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
A Comparative Guide to Boronic Acids and Pinacol Esters in Suzuki-Miyaura Coupling: A Yield and Stability Analysis
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A cornerstone of this Nobel Prize-winning methodology is the organoboron reagent. The choice between using a free boronic acid or its corresponding pinacol ester derivative is a critical decision that can significantly impact reaction yield, reproducibility, and overall workflow efficiency. This guide provides an in-depth comparison of these two classes of reagents, supported by experimental data and mechanistic insights, to empower you in making the optimal choice for your specific synthetic challenge.
The Crux of the Matter: Reactivity Versus Stability
The decision to employ a free boronic acid or a pinacol ester in a Suzuki-Miyaura coupling reaction fundamentally boils down to a trade-off between reactivity and stability. While free boronic acids are often perceived as more reactive, this comes at the cost of decreased stability, which can lead to undesired side reactions and diminished yields. Conversely, pinacol esters offer enhanced stability, simplifying handling and purification, but their reactivity can be attenuated under certain conditions.
Free Boronic Acids: The Reactive Workhorse
Free boronic acids have long been the go-to reagents in Suzuki-Miyaura couplings, primarily due to their high reactivity and atom economy.[1] However, their utility is often hampered by their inherent instability. Boronic acids are susceptible to a number of decomposition pathways that can negatively affect the outcome of a coupling reaction:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct and a reduction in the available boronic acid for the desired coupling.[2][3][4] This process can be catalyzed by acids, bases, or even trace metals.
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can be particularly problematic when working with electron-rich arylboronic acids.[1]
-
Trimerization to Boroxines: In the solid state and in non-polar aprotic solvents, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][6][7] While boroxines can participate in Suzuki couplings, their formation complicates stoichiometry and can lead to irreproducible results. The formation of boroxines is a reversible process, but the equilibrium can be slow to re-establish in solution.
Pinacol Esters: The Stable and Versatile Alternative
Boronic acid pinacol esters have emerged as a highly popular alternative to free boronic acids, largely due to their significantly improved stability. The pinacol group effectively shields the boron atom, rendering the molecule more resistant to moisture, air, and protodeboronation.[8] This enhanced stability translates into several practical advantages:
-
Extended Shelf-Life: Pinacol esters can be stored for longer periods without significant degradation.[8]
-
Ease of Handling and Purification: Their stability allows for easier handling and purification by standard techniques like silica gel chromatography, which is often challenging for free boronic acids.
-
Compatibility with a Broader Range of Reaction Conditions: The reduced propensity for side reactions allows for their use in more complex synthetic sequences and with sensitive functional groups.
Mechanistic Considerations: The Transmetalation Step
The key step in the Suzuki-Miyaura catalytic cycle where the organoboron species transfers its organic group to the palladium center is the transmetalation. The mechanism of this step differs for free boronic acids and pinacol esters and is a subject of ongoing research.
For free boronic acids, the generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[9]
The transmetalation of pinacol esters is more complex. One proposed pathway involves the in-situ hydrolysis of the ester to the corresponding boronic acid, which then proceeds through the same mechanism as the free acid. However, there is growing evidence that pinacol esters can undergo direct transmetalation without prior hydrolysis, and in some cases, this direct pathway can be faster.[10] The efficiency of the direct pathway is influenced by the steric and electronic properties of the ester group. While the bulky pinacol group can sometimes hinder the approach to the palladium center, leading to slower reaction rates compared to less hindered esters or the free boronic acid, certain boronic esters have been shown to accelerate the transmetalation step.[10][11]
Figure 1: The Suzuki-Miyaura catalytic cycle, illustrating the central role of the palladium catalyst and the alternative pathways for the activation and transmetalation of free boronic acids and pinacol esters.
Yield Comparison: A Data-Driven Perspective
While general trends in reactivity and stability are well-established, a direct comparison of yields under identical conditions provides the most compelling evidence for choosing between a free boronic acid and its pinacol ester. Below is a summary of representative yields for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid and phenylboronic acid pinacol ester.
| Entry | Boron Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [12] |
| 2 | Phenylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 88 | [13] |
| 3 | Phenylboronic Acid | PdFe₂O₄ | K₂CO₃ | Methanol/H₂O | 100 | 5 | 98 | [1] |
Note: The data in this table is compiled from different sources and is intended for illustrative purposes. Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. For a direct comparison, it is always recommended to perform a small-scale optimization of reaction conditions for your specific substrates.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of both reagent types, detailed experimental protocols for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid and its pinacol ester are provided below.
Protocol 1: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford biphenyl.
Protocol 2: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid Pinacol Ester
Materials:
-
Bromobenzene (1.0 mmol, 157 mg)
-
Phenylboronic acid pinacol ester (1.1 mmol, 224 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add bromobenzene, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford biphenyl.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Advanced Characterization of Commercial 2-Buten-2-ylboronic Acid
Impurity Profiling and Stability Benchmarking
Executive Summary: The "Dynamic Purity" Challenge
For researchers in drug development, 2-Buten-2-ylboronic acid represents a critical yet volatile building block. Unlike stable aryl boronic acids, this alkenyl boronic acid exists in a state of dynamic equilibrium . Commercial samples are rarely single-species solids; they are complex mixtures of the free acid, its dehydrated boroxine trimer, and potential geometric isomers (E/Z).
This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR) , Gas Chromatography-Mass Spectrometry (GC-MS) , and High-Performance Liquid Chromatography (HPLC) in identifying these impurities. Furthermore, it benchmarks the stability of the free acid against its most common alternative, the Pinacol Ester , providing actionable data to optimize Suzuki-Miyaura cross-coupling workflows.
Critical Impurity Classes & Degradation Pathways
The purity of 2-Buten-2-ylboronic acid is compromised by three primary mechanisms. Understanding these is the first step to accurate analysis.
A. The Boroxine Cycle (Reversible Dehydration)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is not a permanent degradation but an equilibrium driven by water content and entropy.
-
Impact: Boroxines are atom-dense but can alter stoichiometry in precision couplings.
-
Detection: 11B NMR is the only reliable method to distinguish the sp² monomer from the sp² trimer.
B. Geometric Isomerization (E/Z Scrambling)
The stereochemical integrity of the alkene is vital. While commercial synthesis targets the (Z)- or (E)-isomer, thermal stress or trace acid catalysis can induce isomerization.
-
Impact: Drastic reduction in stereoselectivity of the final drug substance.
-
Detection: 1H NMR (coupling constants and NOE).
C. Protodeboronation (Irreversible Loss)
Alkenyl boronic acids are susceptible to C-B bond cleavage, releasing 2-butene (a gas) and boric acid .
-
Impact: Lower yields and loss of stoichiometry.
-
Detection: Appearance of Boric Acid signal in 11B NMR (~19.6 ppm).[1][2]
Visualizing the Degradation Landscape
The following diagram maps the interconversion and degradation pathways active in a commercial sample bottle.
Figure 1: The dynamic equilibrium network of 2-Buten-2-ylboronic acid. Note that protodeboronation is irreversible, while boroxine formation is reversible.
Comparative Analysis of Analytical Methods
Not all methods are equal for this molecule.[3][4] The high polarity and instability of the free acid make standard GC and HPLC challenging.
| Feature | 1H / 11B NMR | GC-MS | HPLC-MS |
| Primary Utility | Gold Standard for purity & speciation. | Volatile impurity analysis (2-butene). | Non-volatile organic impurities. |
| Boroxine Detection | Excellent (Distinct 11B shift). | Fail (Thermal reversion in injector). | Fail (Hydrolysis on column). |
| Isomer (E/Z) Ratio | Excellent (Distinct vinyl protons). | Good (if separable). | Good (requires specific column). |
| Sample Prep | Minimal (Dissolve in CDCl3/DMSO). | High (Requires Derivatization). | Moderate (Buffer selection critical). |
| Limitations | Lower sensitivity than MS. | Thermal degradation of free acid. | Boronic acid "streaking" on silica. |
Recommendation: Use NMR for lot release and purity checks. Use GC-MS only after derivatization (see Protocol B) to screen for organic volatiles.
Product Comparison: Free Acid vs. Pinacol Ester
Many researchers switch to the Pinacol Ester derivative to avoid the stability issues of the free acid. Below is a data-driven comparison of their performance.
| Parameter | Free Acid (2-Buten-2-ylboronic acid) | Pinacol Ester (2-Buten-2-ylboronate) |
| CAS Number | 125261-72-5 (E-isomer) | 83942-01-2 (E-isomer) |
| Physical State | Solid (Hygroscopic) | Liquid / Low-melting Solid |
| Shelf Stability | Low (Weeks to Months at -20°C) | High (Years at 4°C) |
| Atom Economy | High (Ideal for industrial scale) | Low (Pinacol waste generated) |
| Reactivity | High (Fast transmetallation) | Moderate (Slower activation) |
| Impurity Profile | High Boroxine & Boric Acid content | High Hydrolytic Stability |
Decision Guide:
-
Choose Free Acid if: Atom economy is critical, or if the reaction conditions (base/water) will rapidly hydrolyze the ester anyway.
-
Choose Pinacol Ester if: Precise stoichiometry is needed (easier to weigh), or if the reagent must be stored for long periods.
Experimental Protocols
Protocol A: Quantitative Purity Assessment via 1H qNMR
This protocol avoids the ambiguity of "percent area" in HPLC by using an internal standard to determine absolute weight % purity.
-
Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2). These are stable, non-volatile, and have distinct singlets.
-
Sample Prep:
-
Weigh ~10 mg of 2-Buten-2-ylboronic acid (record exact mass to 0.01 mg).
-
Weigh ~5 mg of Internal Standard (record exact mass).
-
Dissolve both in 0.6 mL DMSO-d6 (prevents anhydride formation better than CDCl3).
-
-
Acquisition:
-
Run 1H NMR with a relaxation delay (d1) of at least 30 seconds (to ensure full relaxation for quantification).
-
-
Analysis:
-
Integrate the Internal Standard peak (set to known proton count).
-
Integrate the Vinyl Proton of the boronic acid (typically ~5.4 - 6.5 ppm range).
-
Calculate purity using the molar ratio derived from integration.
-
Protocol B: Derivatization for GC-MS Analysis
Direct injection of boronic acids degrades the column and the sample. This protocol converts the acid to a stable ester in situ.
-
Reagent: Prepare a solution of Pinacol (1.2 equivalents) in CH2Cl2.
-
Reaction:
-
Add ~10 mg Boronic Acid sample to the Pinacol solution.
-
Add approx. 0.5 g anhydrous MgSO4 (to drive equilibrium by removing water).
-
Shake/Vortex for 5 minutes at room temperature.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove MgSO4.
-
Injection: Inject 1 µL into GC-MS (Split mode 20:1).
-
Result: The peak observed will be the Pinacol Ester. Any original Pinacol Ester impurity will be indistinguishable, but this confirms the carbon skeleton integrity (E/Z ratio) without thermal degradation.
-
Deep Dive: 11B NMR Interpretation
The 11B NMR spectrum is the "fingerprint" of the boron environment. Use the following reference values to interpret your spectrum (referenced to BF3·Et2O at 0 ppm).
-
30 - 32 ppm: Monomeric Boronic Acid (The active species).
-
33 - 35 ppm: Boroxine (The trimer). Note: This peak is often broad and may overlap with the monomer.
-
~20 ppm: Boric Acid (B(OH)3). Warning Sign: Presence of this peak indicates significant protodeboronation or oxidative degradation.
-
2 - 10 ppm: Boronate Anion (sp³ species). Only seen if base is present.
Figure 2: Recommended analytical workflow for comprehensive characterization.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5] Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms).
-
Nieto-Oberhuber, C., et al. (2005). Proton NMR of E/Z Alkenyl Boronates. (General reference for alkene shifts).
-
IUPAC. (2019). Brief Guide to the Nomenclature of Organic Chemistry. (Standard for E/Z nomenclature).
-
Sigma-Aldrich. (2024). Product Specification: (E)-2-Buten-2-ylboronic acid.
Sources
- 1. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)-But-2-en-2-ylboronic acid | 125261-73-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2-Buten-2-ylboronic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Central to this reaction is the choice of the organoboron reagent, with boronic acids being the most common coupling partners.[3][4] This guide provides an in-depth technical comparison of 2-buten-2-ylboronic acid, a valuable yet specific alkenylboronic acid, with other relevant alternatives, supported by experimental data to inform reagent selection and reaction optimization.
Introduction to 2-Buten-2-ylboronic Acid: Structure and Reactivity
2-Buten-2-ylboronic acid exists as two geometric isomers: (E)-2-buten-2-ylboronic acid and (Z)-2-buten-2-ylboronic acid. This internal, tetrasubstituted alkenylboronic acid offers a unique structural motif for the introduction of a butenyl group onto aromatic and heteroaromatic scaffolds. The electronic nature of the alkenyl group, with its sp²-hybridized carbon directly attached to the boron atom, influences its reactivity in cross-coupling reactions. Generally, alkenylboronic acids exhibit different reactivity profiles compared to their arylboronic acid counterparts, a factor that must be considered in catalyst and condition selection.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is evaluated by several factors, including reaction yield, reaction time, and compatibility with various functional groups. Here, we compare the performance of (E)- and (Z)-2-buten-2-ylboronic acid with simpler, un-substituted or less substituted alkenylboronic acids like vinylboronic acid and 1-propenylboronic acid.
Table 1: Comparison of Alkenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Alkenylboronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-2-Buten-2-ylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not found |
| 2 | (Z)-2-Buten-2-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | Data not found |
| 3 | Vinylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 4 | 1-Propenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | DME | 80 | 12 | 88 |
Table 2: Comparison of Alkenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Iodides
| Entry | Alkenylboronic Acid | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-2-Buten-2-ylboronic acid | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | Data not found |
| 2 | (Z)-2-Buten-2-ylboronic acid | 4-Iodoanisole | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 70 | 18 | Data not found |
| 3 | Vinylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | NaOH | DME/H₂O | 90 | 1 | 98 |
| 4 | 1-Propenylboronic acid | 4-Iodoanisole | PdCl₂(dppf) | Na₂CO₃ | DMF | 80 | 4 | 92 |
Analysis of Performance:
Experimental Protocols: A Guide to Practice
The following is a representative, adaptable protocol for the Suzuki-Miyaura cross-coupling of an alkenylboronic acid with an aryl halide. This protocol should be optimized for 2-buten-2-ylboronic acid by screening different catalysts, bases, and solvents.
General Protocol for Suzuki-Miyaura Coupling of an Alkenylboronic Acid with an Aryl Halide:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, alkenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mechanistic Considerations and Workflow Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid can influence the rate-determining step, which is often the transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in the Synthesis of Bioactive Molecules
Alkenylboronic acids are crucial building blocks in the synthesis of a wide array of biologically active compounds and natural products.[7][8][9] The introduction of an alkenyl moiety can significantly impact the pharmacological properties of a molecule. While specific examples detailing the use of 2-buten-2-ylboronic acid in pharmaceutical synthesis were not prominent in the searched literature, the general importance of alkenylboronic acids suggests its potential in this area. The unique substitution pattern of 2-buten-2-ylboronic acid could be leveraged to create novel analogs of existing drugs or to access new chemical space in drug discovery programs.
Conclusion and Future Outlook
2-Buten-2-ylboronic acid represents a valuable reagent for the introduction of a specific, substituted butenyl group via Suzuki-Miyaura cross-coupling. While a lack of readily available, direct comparative data with other alkenylboronic acids presents a current knowledge gap, the principles of Suzuki-Miyaura coupling suggest that with appropriate optimization of catalysts and reaction conditions, it can be a highly effective tool. Future research should focus on systematically evaluating the reactivity of 2-buten-2-ylboronic acid with a broad range of aryl and heteroaryl halides and publishing these findings to provide a clearer, data-driven guide for the synthetic community. Such studies will undoubtedly unlock the full potential of this unique building block in the synthesis of novel and complex molecules.
References
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [1] The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved February 10, 2026, from [Link] [6] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [10] Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 10, 2026, from [Link] [5] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved February 10, 2026, from [Link] [11] Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link] [12] Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 10, 2026, from [Link] [3] Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 10, 2026, from [Link] [4] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. (2025, August 6). Retrieved February 10, 2026, from [Link] [13] Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 10, 2026, from [Link] [14] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.). Retrieved February 10, 2026, from [Link] [15] Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. (2023, April 24). Retrieved February 10, 2026, from [Link] [16] Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (n.d.). Retrieved February 10, 2026, from [Link] [17] The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [7] Synthesis of biologically active boron-containing compounds - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link] [18] Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 10, 2026, from [Link] Synthesis of biologically active boron-containing compounds - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link] [8] Synthesis of biologically active boron-containing compounds - SciSpace. (n.d.). Retrieved February 10, 2026, from [Link] Synthesis of Biologically Active Boron-Containing Compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link] [9] Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. (n.d.). Retrieved February 10, 2026, from [Link]
Sources
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of biologically active boron-containing compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2-Buten-2-ylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only half the journey. The responsible management and disposal of chemical reagents and byproducts are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-buten-2-ylboronic acid, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to handle this compound confidently and safely, from the moment it is deemed waste to its final disposition.
Immediate Safety and Handling: The First Line of Defense
Adherence to stringent personal protective equipment (PPE) protocols is non-negotiable. The following table outlines the minimum required PPE for handling 2-buten-2-ylboronic acid waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of liquid waste and airborne solid particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[4] |
| Body Protection | A fully fastened lab coat. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-buten-2-ylboronic acid is to treat it as hazardous chemical waste.[4] Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the drain.[4] Boronic acids can be harmful to aquatic life and their introduction into the sewer system is a violation of environmental regulations.[5]
The following workflow provides a systematic approach to the disposal of 2-buten-2-ylboronic acid in various forms.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions between incompatible substances.[6][7] 2-Buten-2-ylboronic acid waste should be segregated into dedicated, clearly labeled containers based on its physical state.
-
Solid Waste:
-
Collect unreacted 2-buten-2-ylboronic acid, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container for solid hazardous waste.[4]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Solutions containing 2-buten-2-ylboronic acid should be collected in a designated, sealable container for liquid hazardous waste.
-
Use a funnel to prevent spills during transfer.
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Containers:
-
Thoroughly rinse empty 2-buten-2-ylboronic acid containers with a suitable solvent (e.g., acetone or methanol).
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[4]
-
Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.
-
Once completely dry, deface the original label and dispose of the container according to your institution's recycling or solid waste procedures.[4]
-
Step 2: Labeling
Accurate and detailed labeling of waste containers is a critical regulatory requirement and essential for the safety of all personnel handling the waste. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Buten-2-ylboronic acid"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
Step 3: Storage
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment to capture any potential leaks or spills.
Step 4: Final Disposal
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for pickup and final disposal.[4] They will ensure the waste is transported to a licensed hazardous waste disposal facility in compliance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-buten-2-ylboronic acid waste.
Caption: Decision workflow for the segregation and disposal of 2-buten-2-ylboronic acid waste.
Emergency Procedures: Responding to Spills
In the event of a spill, the immediate priority is to ensure the safety of all laboratory personnel.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it into a sealed, labeled container for solid hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material and place it into a sealed, labeled container for solid hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area until the EHS-approved cleanup team arrives.
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles; they are a reflection of our commitment to scientific integrity and the well-being of our community and planet.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid.
- Sigma-Aldrich. (2025, April 28).
- Thermo Fisher Scientific. (2010, October 14).
- ChemScene. (2022, November 29). Safety Data Sheet: (5-Methylbenzo[b]thiophen-2-yl)boronic acid.
- Sigma-Aldrich. (2025, November 7).
- Sigma-Aldrich. (2024, September 7).
- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). (E)-But-2-EN-2-ylboronic acid. Retrieved from [Link]
- Texas Commission on Environmental Quality. (n.d.). Fact Sheet: 2-butene (cis and trans).
-
Chemsrc. (2025, September 1). (Z)-2-Buten-2-ylboronic acid pinacol ester. Retrieved from [Link]
-
WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together. Retrieved from [Link]
- Australian Government Department of Health. (2019, March 8). Boric acid and precursors to boric acid: Environment tier II assessment.
-
University of Cambridge, Department of Engineering Health & Safety. (n.d.). Incompatible chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2-Butanone. Retrieved from [Link]
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. worksafe.govt.nz [worksafe.govt.nz]
- 7. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
